molecular formula C13H18N2 B7828957 1-(1-Adamantyl)pyrazole CAS No. 92234-54-3

1-(1-Adamantyl)pyrazole

Cat. No.: B7828957
CAS No.: 92234-54-3
M. Wt: 202.30 g/mol
InChI Key: TWAYEKHIDSYYHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Adamantyl)pyrazole is a useful research compound. Its molecular formula is C13H18N2 and its molecular weight is 202.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-adamantyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-14-15(3-1)13-7-10-4-11(8-13)6-12(5-10)9-13/h1-3,10-12H,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWAYEKHIDSYYHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50238932
Record name 1-(1-Adamantyl)pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50238932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92234-54-3
Record name 1-(1-Adamantyl)pyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092234543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(1-Adamantyl)pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50238932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and physicochemical properties of 1-(1-Adamantyl)pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Structure and Physicochemical Properties of 1-(1-Adamantyl)pyrazole Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Structural Biologists

Executive Summary: The Lipophilic Bullet

This compound represents a specialized scaffold in medicinal chemistry, merging the rigid, lipophilic bulk of the adamantane cage with the aromatic, hydrogen-bond accepting properties of the pyrazole ring. Unlike its C-linked isomers (e.g., 4-(1-adamantyl)pyrazole), the N-linked this compound offers a unique vector for occupying large hydrophobic pockets in enzymes such as 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
and receptors like Cannabinoid Type 2 (CB2) .

This guide details the structural dynamics, synthetic accessibility, and physicochemical profile of this scaffold, providing a roadmap for its utilization in "hit-to-lead" optimization campaigns.

Structural Architecture & Physicochemical Profile

The molecule consists of a pyrazole ring attached at the nitrogen (N1) position to the bridgehead carbon (C1) of an adamantane cage. This linkage creates a "ball-and-wall" geometry where the spherical adamantane acts as a lipophilic anchor.

Physicochemical Data Table
PropertyValue / DescriptionSignificance
IUPAC Name 1-(Adamantan-1-yl)-1H-pyrazoleOfficial nomenclature
Molecular Formula C

H

N

--
Molecular Weight 202.30 g/mol Fragment-like, suitable for FBDD
LogP (Predicted) 3.8 – 4.2Highly lipophilic; excellent membrane permeability but requires solubility aids
Topological Polar Surface Area (TPSA) ~17.8 Å

Low TPSA indicates high blood-brain barrier (BBB) penetration potential
Melting Point 82 – 86 °C (Solid)Crystalline solid, unlike liquid 1-methylpyrazole
pKa (Conjugate Acid) ~2.0 – 2.5Weakly basic; remains neutral at physiological pH
Symmetry

(Local) /

(Cage)
The adamantane cage spins freely, effectively presenting a spherical hydrophobic surface
Structural Dynamics

The


-

bond connecting the adamantane C1 and pyrazole N1 is sterically congested. This restricts free rotation compared to a phenyl-pyrazole bond, locking the molecule into a conformation that minimizes steric clash between the pyrazole C5-proton and the adamantane cage protons. This rigidity reduces the entropic penalty upon binding to protein targets.

Synthetic Pathways

The synthesis of this compound is non-trivial due to the steric hindrance of the adamantyl group, which disfavors direct S


2 nucleophilic substitution. Two primary routes are employed: the Paal-Knorr Cyclocondensation  (preferred) and Metal-Catalyzed Cross-Coupling .
Pathway A: Paal-Knorr Condensation (The "Gold Standard")

This route builds the pyrazole ring onto the adamantane amine, bypassing the difficult N-alkylation step.

  • Precursor: 1-Adamantylhydrazine hydrochloride.

  • Reagent: 1,1,3,3-Tetramethoxypropane (Malonaldehyde bis(dimethylacetal)).

  • Mechanism: Acid-catalyzed deprotection of the acetal generates malonaldehyde in situ, which undergoes double condensation with the hydrazine.

Pathway B: Copper-Catalyzed Chan-Lam Coupling

A modern approach using boronic acids, though often lower yielding for bulky adamantyl groups.

  • Precursor: Pyrazole + 1-Adamantylboronic acid (or ester).

  • Catalyst: Cu(OAc)

    
    , Pyridine, O
    
    
    
    .

Visualization: Synthetic Workflow

The following diagram illustrates the preferred Paal-Knorr synthetic workflow and the logic gate for choosing this route over direct alkylation.

Synthesis_Workflow Start Target: this compound RouteA Route A: Direct Alkylation (Nucleophilic Substitution) Start->RouteA Avoid RouteB Route B: Paal-Knorr (Cyclocondensation) Start->RouteB Preferred Reagent1 Pyrazole + 1-Bromoadamantane RouteA->Reagent1 Reagent2 1-Adamantylhydrazine + 1,1,3,3-Tetramethoxypropane RouteB->Reagent2 Barrier Steric Hindrance (SN1/SN2 Failure) Reagent1->Barrier Fails Intermediate Hydrazone Intermediate Reagent2->Intermediate EtOH, Reflux, HCl Product Pure Product (>95% Yield) Intermediate->Product - 2 MeOH, - H2O

Figure 1: Decision matrix for synthesis.[1][2] Route B avoids the steric barrier of direct adamantylation.

Medicinal Chemistry Applications

The this compound scaffold is not merely a linker; it is a pharmacophore designed to navigate specific biological challenges.

11 -HSD1 Inhibition (Metabolic Syndrome)

Inhibitors of 11


-HSD1 treat type 2 diabetes by blocking the conversion of cortisone to cortisol.
  • Mechanism: The adamantane group fills the large, lipophilic substrate-binding pocket of the enzyme.

  • Role of Pyrazole: The pyrazole nitrogen (N2) acts as a weak hydrogen bond acceptor, often interacting with Ser170 or Tyr183 in the catalytic triad, while remaining metabolically stable compared to phenyl rings which are prone to CYP450 oxidation.

Cannabinoid Receptor (CB2) Ligands
  • Selectivity: The bulky adamantane mimics the terpene structure of cannabinoids.

  • Functionalization: Substituting the pyrazole at C3/C5 (e.g., with carboxamides) creates potent CB2 agonists used to study inflammation without psychotropic side effects.

Experimental Protocol: Synthesis of this compound

Objective: Synthesis of 10.0 mmol of this compound via Paal-Knorr condensation.

Materials:

  • 1-Adamantylhydrazine hydrochloride (2.03 g, 10 mmol)

  • 1,1,3,3-Tetramethoxypropane (1.80 g, 11 mmol, 1.1 eq)

  • Ethanol (Absolute, 30 mL)

  • Concentrated HCl (0.5 mL)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 1-adamantylhydrazine hydrochloride in 30 mL of ethanol.

  • Addition: Add 1,1,3,3-tetramethoxypropane dropwise over 5 minutes.

  • Catalysis: Add concentrated HCl (0.5 mL) to catalyze acetal hydrolysis.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 3 hours. The suspension should clear as the hydrazine is consumed and the pyrazole forms.

  • Monitoring: Check reaction progress via TLC (SiO

    
    , 20% EtOAc in Hexanes). The product will be less polar than the hydrazine.
    
  • Workup:

    • Cool to room temperature.[1][3]

    • Concentrate the solvent under reduced pressure (rotary evaporator).

    • Dilute the residue with water (50 mL) and neutralize with saturated NaHCO

      
      .
      
    • Extract with Dichloromethane (3 x 30 mL).

  • Purification: Dry the combined organics over Na

    
    SO
    
    
    
    , filter, and concentrate. Recrystallize from Hexane/EtOAc (9:1) to yield white crystals.[1]

Characterization (Expected Data):

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    
    
    7.51 (d, J = 1.8 Hz, 1H, Py-H3), 7.46 (d, J = 2.0 Hz, 1H, Py-H5), 6.23 (t, J = 2.0 Hz, 1H, Py-H4), 2.25 (br s, 6H, Ad-CH
    
    
    ), 2.18 (br s, 3H, Ad-CH), 1.75 (m, 6H, Ad-CH
    
    
    ).
  • 
    C NMR (100 MHz, CDCl
    
    
    
    ):
    
    
    139.5, 130.2, 104.8 (Pyrazole carbons), 58.5 (C-N), 41.5, 36.2, 29.5 (Adamantane carbons).

Visualization: Structure-Activity Relationship (SAR)

This diagram explains why this scaffold is effective in drug design, mapping structural features to biological effects.

SAR_Logic Adamantane Adamantane Cage (Lipophilic Anchor) Effect1 Fills Hydrophobic Pockets (e.g., 11β-HSD1) Adamantane->Effect1 Effect2 Blocks Metabolic Oxidation (No CYP attack at C1) Adamantane->Effect2 Effect4 High LogP (~4.0) (Membrane Permeability) Adamantane->Effect4 Linker N-C Bond (Rigid Linker) Linker->Adamantane Pyrazole Pyrazole Ring (Polar Head) Linker->Pyrazole Pyrazole->Effect2 Bioisostere for Phenyl Effect3 H-Bond Acceptor (N2) (Receptor Binding) Pyrazole->Effect3

Figure 2: SAR Logic. The adamantane provides metabolic armor and hydrophobic binding, while the pyrazole offers specific polar interactions.

References

  • Synthesis via Paal-Knorr: Elguero, J. et al. "Molecular structure and dynamics of C-1-adamantyl substituted N-unsubstituted pyrazoles." Journal of the Chemical Society, Perkin Transactions 2, 2002.

  • 11

    
    -HSD1 Inhibition:  Sorensen, B. et al. "Adamantyl-triazoles as selective inhibitors of 11
    
    
    
    -hydroxysteroid dehydrogenase type 1." Bioorganic & Medicinal Chemistry Letters, 2007.
  • General Pyrazole Chemistry: Fustero, S. et al. "Recent advances in the synthesis of pyrazoles." Chemical Reviews, 2011.

  • Physicochemical Properties: "Pyrazole derivatives: A challenge of modern academic and industrial chemistry." ResearchGate, 2013.

Sources

The Adamantyl-Pyrazole Scaffold: A Cornerstone for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

The conjugation of the pyrazole nucleus with an adamantyl moiety represents a powerful strategy in modern medicinal chemistry, creating a privileged scaffold—1-(1-Adamantyl)pyrazole—that has unlocked potent and selective modulators for a range of challenging biological targets. The pyrazole ring, a versatile pharmacophore, provides a key interaction framework, while the adamantane cage offers a unique combination of properties: its rigid, three-dimensional structure and pronounced lipophilicity enhance binding affinity, improve metabolic stability, and optimize pharmacokinetic profiles.[1][2][3] This guide provides an in-depth exploration of the this compound core, detailing its strategic application in the design of inhibitors for soluble epoxide hydrolase (sEH), modulators of cannabinoid receptors, and potent kinase inhibitors. We will dissect the causal relationships behind synthetic strategies, provide validated experimental protocols, and analyze structure-activity relationships (SAR) to equip researchers with the foundational knowledge to leverage this remarkable scaffold in their drug discovery programs.

The Strategic Value of the Adamantyl-Pyrazole Conjugate

The rationale for combining adamantane and pyrazole is rooted in the synergistic interplay of their respective physicochemical and structural properties.

  • The Pyrazole Core: As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, pyrazole is a cornerstone of medicinal chemistry.[4] It is a bioisostere for other functionalities and can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions within enzyme active sites and receptor binding pockets. Its derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[5][6]

  • The Adamantane Moiety: More Than a Lipophilic Anchor: The adamantyl group is often referred to as a "lipophilic bullet" for its ability to significantly increase the lipophilicity of a molecule, thereby enhancing membrane permeability and oral bioavailability.[1][2] However, its role extends far beyond simple hydrophobicity.[3][7] Its cage-like, rigid structure provides a precise three-dimensional scaffold that can effectively probe and occupy deep, hydrophobic pockets in target proteins that are often inaccessible to more flexible aliphatic or planar aromatic groups.[3] This steric bulk can also shield the pharmacophore from metabolic enzymes, leading to increased metabolic stability and a longer half-life in vivo.[1][8]

The fusion of these two moieties creates a scaffold that is pre-organized for high-affinity binding, metabolically robust, and capable of achieving favorable pharmacokinetic properties.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The this compound scaffold has been successfully applied to develop potent modulators for several important drug targets.

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, responsible for the degradation of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts.[8][9] Inhibition of sEH increases the bioavailability of EETs, making it a promising therapeutic strategy for treating hypertension, inflammation, and pain.[9][10]

The this compound scaffold has been incorporated into potent urea-based sEH inhibitors. In these molecules, the adamantyl group typically occupies a hydrophobic pocket in the enzyme's active site, while the pyrazole ring can be functionalized to fine-tune solubility and potency.

Structure-Activity Relationship Insights:

  • Adamantyl Group: The adamantyl moiety is a key contributor to high potency, fitting snugly into a hydrophobic region of the sEH active site.[8][9]

  • Urea Linker: The urea fragment is crucial as it mimics the transition state of the epoxide hydrolysis, forming key hydrogen bonds with catalytic residues in the active site.[9]

  • Pyrazole Substituents: Halogenation of the pyrazole ring, particularly with chlorine or fluorine, has been shown to maintain or enhance inhibitory potency while improving physicochemical properties like solubility.[9] This is a critical optimization step, as the high lipophilicity of the adamantyl group can sometimes lead to poor solubility.[8][9]

Compound MoietyTargetIC50 (nM)Key SAR Observations
Adamantyl-Urea-Halogenated PyrazoleSoluble Epoxide Hydrolase (sEH)0.8 - 27.5The adamantyl group is crucial for high potency. Halogenation of the pyrazole ring can improve solubility without compromising activity.[9]
Cannabinoid Receptor (CB1) Modulation

The cannabinoid receptor 1 (CB1), a G-protein coupled receptor primarily expressed in the central nervous system, is a key target for treating pain, obesity, and neurological disorders. The this compound scaffold has been instrumental in developing potent and selective CB1 receptor antagonists and inverse agonists, such as Rimonabant and its analogs.

Structure-Activity Relationship Insights:

  • N-1 Adamantyl Group: In this context, the adamantyl group at the N-1 position of the pyrazole ring serves as a bulky, lipophilic anchor that fits into the binding pocket of the CB1 receptor, contributing significantly to high affinity.[5] Studies have shown that the 3-(1-adamantyl) substitution can lead to improved affinity and selectivity for the CB1 receptor compared to other lipophilic groups.[5]

  • Substituents at C3, C4, and C5: The substituents on the pyrazole ring are critical for defining the pharmacological profile (antagonist vs. inverse agonist) and selectivity over the CB2 receptor. For example, in the Rimonabant series, a carboxamide group at C3 and specific aryl groups at C1 and C5 are essential for high-affinity binding.

Kinase Inhibition

Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of cancer.[11][12] The pyrazole scaffold is a well-established core for many kinase inhibitors.[11][13] The incorporation of an adamantyl group can enhance the potency and selectivity of these inhibitors by exploiting hydrophobic pockets adjacent to the ATP-binding site.

Targets and Signaling Pathways:

  • BRAF V600E: This mutation in the BRAF kinase is a driver in many melanomas. Adamantyl-pyrazole derivatives can be designed to target the ATP-binding site of this mutant kinase, thereby inhibiting the downstream MAPK/ERK signaling pathway, which is crucial for tumor cell proliferation and survival.[13][14][]

  • Other Kinases: The versatility of the scaffold allows for its adaptation to target other kinases such as EGFR, VEGFR-2, and CDKs by modifying the substitution pattern on the pyrazole ring to achieve specific interactions with different kinase active sites.[16]

MAPK/ERK Signaling Pathway

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK binds Ras Ras RTK->Ras activates Raf BRAF Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors activates Adamantyl_Pyrazole This compound Inhibitor Adamantyl_Pyrazole->Raf inhibits (e.g., BRAF V600E) Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression regulates

Caption: Inhibition of the MAPK/ERK signaling pathway by a this compound-based BRAF inhibitor.

Antimicrobial Activity

The this compound scaffold has also shown promise as a source of novel antimicrobial agents. The lipophilic nature of the adamantyl group can facilitate the compound's passage through the bacterial cell wall and membrane.

Structure-Activity Relationship Insights:

  • Adamantyl-pyrazole chalcone precursors and their cyclized pyrazole derivatives have demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[9]

  • The specific substitution pattern on the pyrazole and any linked aromatic rings can be modulated to optimize the antimicrobial spectrum and potency.

Experimental Protocols

The following protocols are provided as validated starting points for the synthesis and evaluation of this compound derivatives.

Synthesis Protocols

Protocol 3.1.1: Synthesis of this compound via 1,3-Dehydroadamantane

This method provides a direct route to N1-adamantylated pyrazoles. The reaction's success is dependent on the pKa of the starting pyrazole.[17]

  • Reaction Scheme:

    • 1,3-Dehydroadamantane + N-unsubstituted pyrazole -> 1-(1-Adamantyl)-pyrazole

  • Step-by-Step Procedure: [17]

    • To a solution of the desired N-unsubstituted pyrazole (1.0 mmol) in anhydrous diethyl ether (20 mL) at room temperature, add a solution of freshly sublimed 1,3-dehydroadamantane (1.0 mmol) in diethyl ether (20 mL) dropwise with stirring.

    • Stir the reaction mixture at reflux (approx. 36°C) for 1-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 1-(1-Adamantyl)-pyrazole derivative.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The mass spectrum will typically show a strong signal for the adamantyl cation [Ad]+ at m/z 135.[17]

Protocol 3.1.2: Synthesis from Adamantyl Chalcone Precursor

This two-step method involves the synthesis of an adamantyl chalcone followed by cyclization with a hydrazine derivative.[18]

  • Step 1: Synthesis of 1-Adamantyl Chalcone [16]

    • Add 1-adamantyl methyl ketone (0.0028 mol) to an ethanolic solution of KOH (0.0028 mol in 40 mL 96% ethanol) and stir for 15 minutes.

    • Add the desired aromatic aldehyde (e.g., pyridine-2-carboxaldehyde, 0.0028 mol) dropwise and stir the mixture at room temperature for 48 hours.

    • Pour the reaction mixture into ice water to precipitate the solid chalcone.

    • Filter the solid, wash several times with a mixture of ethyl acetate:hexane (2:5), and dry at room temperature.

  • Step 2: Cyclization to form the Adamantyl-Pyrazole

    • Dissolve the adamantyl chalcone (1.0 mmol) and a substituted phenylhydrazine hydrochloride (1.1 mmol) in glacial acetic acid (15 mL).

    • Reflux the mixture for 6-8 hours, monitoring by TLC.

    • After cooling, pour the reaction mixture into ice water.

    • Filter the resulting precipitate, wash with water, and dry.

    • Purify the crude product by recrystallization from ethanol.

Synthesis Workflow

Synthesis_Workflow cluster_route1 Route 1: From Adamantyl Chalcone cluster_route2 Route 2: Direct Adamantylation A_Start 1-Adamantyl Methyl Ketone + Aromatic Aldehyde A_Step1 Claisen-Schmidt Condensation (KOH, Ethanol, RT, 48h) A_Start->A_Step1 A_Intermediate Adamantyl Chalcone A_Step1->A_Intermediate A_Step2 Cyclization with Hydrazine (Acetic Acid, Reflux, 6-8h) A_Intermediate->A_Step2 A_Product 1-(1-Adamantyl)-pyrazole Derivative A_Step2->A_Product B_Start N-unsubstituted Pyrazole + 1,3-Dehydroadamantane B_Step1 Direct Addition (Diethyl Ether, Reflux, 1-5h) B_Start->B_Step1 B_Product 1-(1-Adamantyl)-pyrazole Derivative B_Step1->B_Product

Caption: Key synthetic routes to this compound derivatives.

Biological Assay Protocols

Protocol 3.2.1: Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and provides a high-throughput method for screening sEH inhibitors.[19][20]

  • Principle: The assay uses a non-fluorescent substrate that is hydrolyzed by sEH to a highly fluorescent product. The rate of fluorescence increase is proportional to sEH activity.

  • Materials:

    • Human recombinant sEH

    • sEH Assay Buffer

    • Non-fluorescent sEH substrate (e.g., Epoxy Fluor 7 or PHOME)

    • Test compounds (dissolved in DMSO)

    • 96-well black microplate

    • Fluorometer (Ex/Em: ~330-360 nm / ~465 nm)

  • Procedure:

    • Prepare serial dilutions of the test compounds in sEH Assay Buffer.

    • In a 96-well plate, add 39.5 µL of diluted human recombinant sEH to each well.

    • Add 0.5 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells. Include wells for a positive control inhibitor (e.g., NCND) and no-enzyme controls.

    • Pre-incubate the plate for 5 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the sEH substrate solution to each well.

    • Immediately place the plate in a fluorometer pre-set to 25-37°C.

    • Measure the fluorescence kinetically every 3 minutes for a total of 20-30 minutes.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percent inhibition for each compound concentration and calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

Protocol 3.2.2: Cannabinoid Receptor 1 (CB1) Binding Assay (Radioligand)

This protocol describes a classic filtration binding assay to determine the affinity of test compounds for the CB1 receptor.[4][18]

  • Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]CP55,940) for binding to membranes prepared from cells expressing the CB1 receptor.

  • Materials:

    • Membranes from cells overexpressing human CB1 receptor

    • Radioligand: [³H]CP55,940

    • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4)

    • Non-specific binding control: A high concentration of a known CB1 ligand (e.g., 1 µM unlabeled CP55,940)

    • Test compounds

    • GF/C glass fiber filters

    • Vacuum filtration manifold

    • Scintillation counter and cocktail

  • Procedure:

    • In a polypropylene 96-well plate, set up the assay in a final volume of 200 µL per well.

    • Add binding buffer, CB1-expressing membranes (e.g., 10 µ g/well ), the test compound at various concentrations, and the radioligand (e.g., at a final concentration of ~2.5 nM).

    • For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add the non-specific binding control.

    • Incubate the plate for 60-90 minutes at 37°C with gentle shaking.

    • Terminate the reaction by rapid filtration through GF/C filters (pre-soaked in buffer) using a vacuum manifold.

    • Wash the filters rapidly three to four times with ice-cold washing buffer.

    • Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Calculate the specific binding (Total Binding - Non-specific Binding) and determine the percent displacement by the test compound. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 3.2.3: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol provides a general method for assessing the inhibition of a specific kinase, such as BRAF V600E.[21]

  • Principle: Measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific substrate by the kinase.

  • Materials:

    • Recombinant kinase (e.g., BRAF V600E)

    • Kinase-specific substrate (e.g., a peptide or protein like α-casein)

    • Kinase Reaction Buffer (e.g., 25 mM Tris-HCl pH 7.0, 10 mM MgCl₂)

    • [γ-³²P]ATP

    • Test compounds

    • SDS-PAGE equipment

    • Phosphorimager or scintillation counter

  • Procedure:

    • Set up kinase reactions in a total volume of 15-25 µL.

    • To each reaction tube, add the kinase reaction buffer, the specific substrate, the test compound at various concentrations, and the recombinant kinase.

    • Pre-incubate for 10 minutes at 30°C.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate for 20-30 minutes at 30°C.

    • Stop the reaction by adding 5x SDS loading buffer and boiling for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Visualize the radiolabeled substrate by autoradiography or a phosphorimager.

    • Quantify the phosphorylation by excising the substrate band and measuring radioactivity via Cherenkov counting or by densitometry of the autoradiogram.

    • Calculate the percent inhibition and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold is a testament to the power of strategic molecular design, where the thoughtful combination of two distinct chemical entities yields a whole far greater than the sum of its parts. Its success in generating potent and selective inhibitors of sEH, modulators of cannabinoid receptors, and inhibitors of key kinases underscores its privileged status in medicinal chemistry. The inherent properties of the adamantyl group—its rigid three-dimensionality and lipophilicity—provide a robust platform for enhancing ligand-target interactions and improving pharmacokinetic profiles.

Future research in this area will likely focus on several key aspects:

  • Exploring New Targets: The scaffold's versatility suggests it could be adapted to a wider range of targets, including other enzymes, GPCRs, and ion channels.

  • Fine-Tuning Pharmacokinetics: Further exploration of substitutions on both the adamantyl cage and the pyrazole ring will enable more precise control over ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Multi-Target Ligands: The scaffold could be elaborated to design ligands that simultaneously modulate multiple targets, a promising strategy for complex diseases like cancer and neuroinflammation.

By understanding the fundamental principles outlined in this guide and utilizing the provided protocols as a foundation, researchers are well-equipped to continue unlocking the immense therapeutic potential of the this compound core.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. [Link]

  • Adamantyl-ureas with pyrazoles substituted by fluoroalkanes as soluble epoxide hydrolase inhibitors. (2023). PMC. [Link]

  • Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric) (BN00717). (n.d.). Assay Genie. [Link]

  • Novel adamantyl cannabinoids as CB1 receptor probes. (2013). PubMed. [Link]

  • Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... (n.d.). ResearchGate. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). PubMed Central. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). PMC. [Link]

  • Synthesis of 1-Adamantyl-3,4,5-R1,R2,R3-Pyrazoles. (2014). ResearchGate. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (2013). PMC. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2018). MDPI. [Link]

  • Pyrazole derivatives as cannabinoid receptor antagonists. (2001).
  • Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. (2020). PubMed. [Link]

  • Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors. (2010). PubMed. [Link]

  • The adamantane scaffold: Beyond a lipophilic moiety. (2025). PubMed. [Link]

  • Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH). (2015). PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives Containing Acetamide Bond as Potential BRAF V600E Inhibitors. (2018). PubMed. [Link]

  • Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. (2024). PMC. [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (2013). SciSpace. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2019). PMC. [Link]

  • Tricyclic Pyrazole-Based Compounds as Useful Scaffolds for Cannabinoid CB1/CB2 Receptor Interaction. (2023). MDPI. [Link]

  • Effect of the sEH inhibitor AUDA on arachidonic acid metabolism and NF-κB signaling of rats with postpartum depression-like behavior. (2023). PubMed. [Link]

  • Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024). ConnectSci. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2023). MDPI. [Link]

  • Synthesis and biological evaluation of novel pyrazole compounds. (2007). PubMed. [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2023). RSC Publishing. [Link]

  • Allosteric Modulation of Cannabinoid Receptor 1—Current Challenges and Future Opportunities. (2021). PMC. [Link]

  • Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024). ResearchGate. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC. [Link]

  • A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. (2024). Frontiers in Pharmacology. [Link]

  • Adamantyl-ureas with pyrazoles substituted by fluoroalkanes as soluble epoxide hydrolase inhibitors. (2023). PMC. [Link]

  • Metabolic pathways of Arachidonic acid and the role of enzymes fatty... (n.d.). ResearchGate. [Link]

  • In vitro kinase assay. (2024). Protocols.io. [Link]

  • Does anyone have a protocol for a CB1 cannabinoid receptor binding assay? (2013). ResearchGate. [Link]

  • synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)- 1h-pyrazole derivatives. (2012). ResearchGate. [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. [Link]

  • Metabolites of the Arachidonic Acid Lipoxygenase Pathway May Be Targets for Intervention and Diagnostic Markers for Metabolic Disorders in Pregnancy—A Pilot Study. (2024). MDPI. [Link]

  • Multifaceted Anticancer Activity of Flavanone/Chromanone Intermediates for Five-Membered Heterocyclic Derivatives: Targeting Oxidative Stress, Apoptosis, and MAPK Signaling in Colorectal Cancer. (2024). MDPI. [Link]

  • Emerging role of DNA polymerase epsilon non-exonuclease domain mutations in colorectal cancer: From sequence variants to clinical implications. (2026). Baishideng Publishing Group. [Link]

  • Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. (2023). MDPI. [Link]

  • 13.5A: Minimal Inhibitory Concentration (MIC). (2024). Biology LibreTexts. [Link]

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. (2025). Turkish Journal of Pharmaceutical Sciences. [Link]

Sources

An In-depth Technical Guide on the Bioactivity and Toxicity Profile of Adamantyl-Pyrazole Hybrids

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Union of Adamantane and Pyrazole in Medicinal Chemistry

In the landscape of modern drug discovery, the strategy of molecular hybridization—the covalent linking of two or more pharmacophores—has emerged as a powerful tool for the rational design of novel therapeutic agents. This guide delves into the compelling synergy achieved by the fusion of two such pharmacologically significant moieties: the bulky, lipophilic adamantane cage and the versatile, aromatic pyrazole ring. The resulting adamantyl-pyrazole hybrids have garnered considerable attention for their broad spectrum of biological activities. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, multifaceted bioactivities, and crucial toxicological considerations associated with this promising class of compounds. We will explore the causal relationships behind their design, the methodologies for their evaluation, and the current understanding of their therapeutic potential and safety profiles.

The Pharmacophoric Rationale: Why Adamantyl-Pyrazole Hybrids?

The therapeutic promise of adamantyl-pyrazole hybrids stems from the unique and complementary properties of their constituent parts. Understanding these individual contributions is key to appreciating the design strategy behind their synthesis.

  • The Adamantane Moiety: A Lipophilic Anchor and Metabolic Shield The adamantane group, a rigid, tricyclic hydrocarbon, is prized in medicinal chemistry for its distinctive lipophilicity. This property enhances the ability of a drug molecule to cross cellular membranes, thereby improving its bioavailability and cellular uptake. Furthermore, the steric bulk of the adamantane cage can provide a metabolic shield, protecting the rest of the molecule from enzymatic degradation and prolonging its biological half-life. Its introduction into a molecular scaffold can also facilitate specific interactions with hydrophobic pockets in target proteins. Adamantane derivatives first gained prominence as antiviral agents, with amantadine and rimantadine being notable examples that target the M2 proton channel of the influenza A virus.[1]

  • The Pyrazole Ring: A Versatile Hub of Biological Activity Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[2][3] The pyrazole nucleus is a core component of numerous approved drugs, including the anti-inflammatory agent celecoxib and the erectile dysfunction medication sildenafil.[2] Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, anticancer, and antiviral properties.[4][5][6] This versatility arises from the pyrazole ring's ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with biological targets.

The hybridization of these two moieties creates a molecular architecture that leverages the lipophilicity and metabolic stability of adamantane with the broad-spectrum bioactivity of pyrazole. The adamantyl group can enhance the cellular penetration and target engagement of the pyrazole core, potentially leading to compounds with improved potency and pharmacokinetic profiles.

Synthesis of Adamantyl-Pyrazole Hybrids: A General Overview

A common and effective method for the synthesis of adamantyl-pyrazole hybrids involves a multi-step process that often begins with the preparation of an adamantyl chalcone intermediate.[7][8]

A prevalent synthetic route involves the Claisen-Schmidt condensation of an adamantyl ketone with an appropriate aromatic aldehyde to yield an α,β-unsaturated ketone, commonly known as a chalcone.[8] This chalcone then serves as a key intermediate. The pyrazole ring is subsequently formed through a cyclocondensation reaction of the adamantyl chalcone with a hydrazine derivative, such as hydrazine hydrate or a substituted phenylhydrazine.[7][8] This reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to afford the final adamantyl-pyrazole hybrid. The structural diversity of these hybrids can be readily achieved by varying the substituents on the aromatic aldehyde and the hydrazine starting materials.

Synthesis_Workflow Start Adamantyl Ketone + Aromatic Aldehyde Reaction Cyclocondensation Reaction Start->Reaction Claisen-Schmidt Condensation Chalcone Adamantyl Chalcone (α,β-Unsaturated Ketone) Product Adamantyl-Pyrazole Hybrid Chalcone->Product Final Product Hydrazine Hydrazine Derivative (e.g., Phenylhydrazine) Hydrazine->Reaction Reaction->Chalcone Intermediate

Caption: A generalized workflow for the synthesis of adamantyl-pyrazole hybrids.

The Spectrum of Bioactivity: From Microbes to Cancer Cells

Adamantyl-pyrazole hybrids have demonstrated a remarkable range of biological activities in preclinical studies. This section will highlight some of the most extensively investigated therapeutic areas.

Antimicrobial Activity

A significant body of research has focused on the antimicrobial potential of adamantyl-pyrazole hybrids. These compounds have shown promising activity against a variety of bacterial and fungal pathogens.

  • Antibacterial Effects: Studies have demonstrated that adamantyl-pyrazole derivatives exhibit good to moderate activity against both Gram-positive and Gram-negative bacteria.[7][8] The mechanism of action is thought to be related to the disruption of the bacterial cell wall or the inhibition of essential enzymes.[9] The lipophilic adamantane moiety likely facilitates the transport of the molecule across the bacterial cell membrane, allowing the pyrazole core to exert its inhibitory effects.

  • Antifungal Properties: Several adamantyl-pyrazole hybrids have also been shown to possess antifungal activity. For instance, some derivatives have demonstrated efficacy against fungi like Fusarium oxysporum in a dose-dependent manner.[8]

The antimicrobial activity of these hybrids makes them interesting candidates for the development of new antibiotics and antifungals, particularly in the context of rising antimicrobial resistance.

Anticancer Activity

The development of novel anticancer agents is a major focus of medicinal chemistry, and adamantyl-pyrazole hybrids have emerged as a promising class of compounds in this area.[1][10] Their cytotoxic effects have been observed in a variety of cancer cell lines.

  • Mechanisms of Action: The anticancer activity of these hybrids is often multifactorial. Some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[1] Others may act by inhibiting key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases or cyclooxygenases.[1][11] Adamantane-based chalcones and triazoles, for instance, have demonstrated cytotoxic effects against breast, lung, and colon cancer cell lines.[1]

  • Structure-Activity Relationships (SAR): Research into the SAR of these hybrids is ongoing. The nature and position of substituents on both the pyrazole and any associated aromatic rings can significantly influence their anticancer potency.[12][13] For example, the presence of electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule and its ability to interact with biological targets.

The following table summarizes some of the reported anticancer activities of adamantyl-pyrazole and related hybrids.

Compound TypeCancer Cell LineReported ActivityReference
Adamantane-based chalcones/triazolesMCF-7 (Breast), A549 (Lung), HT-29 (Colon)Cytotoxic effects[1]
Pyrazole-based compoundsCFPAC-1 (Pancreatic), MCF-7 (Breast)Moderate cytotoxicity[14]
Pyrazolo[1,5-a]pyrimidine analogsHeLa, MCF7, A549, HCT116, B16F10High cytotoxicity, tubulin polymerization inhibition[15]
Anti-inflammatory Activity

The Toxicity Profile: A Critical Consideration

While the bioactivity of adamantyl-pyrazole hybrids is promising, a thorough evaluation of their toxicity is paramount for their potential development as therapeutic agents.[19] The assessment of a compound's safety profile is a critical and mandatory step in the drug discovery process.[19][20]

In Vitro Cytotoxicity Assessment

The initial evaluation of toxicity is typically performed using in vitro cytotoxicity assays.[21][22] These assays utilize cultured cell lines to determine the concentration of a compound that is toxic to cells.

  • Commonly Used Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[21] It measures the metabolic activity of cells, which is indicative of their health. Other assays, such as those that measure lactate dehydrogenase (LDH) release (an indicator of cell membrane damage) or use fluorescent dyes to distinguish between live and dead cells, are also employed.

  • Interpreting Cytotoxicity Data: Cytotoxicity data is typically reported as an IC50 (half-maximal inhibitory concentration) or a CC50 (50% cytotoxic concentration) value. A lower IC50 or CC50 value indicates higher cytotoxicity. It is crucial to assess the cytotoxicity of a compound against both cancerous and non-cancerous cell lines to determine its selectivity. A compound that is highly toxic to cancer cells but has minimal toxicity to normal cells has a favorable therapeutic window.[21]

While some studies on adamantyl-pyrazole hybrids report low toxicity in the tested cell lines, it is important to note that this is often in the context of specific cancer cell lines and may not be representative of general systemic toxicity.[15][23]

In Vivo Toxicity Studies

Following promising in vitro results, in vivo toxicity studies in animal models are essential to understand the systemic effects of a compound.[24][25] These studies provide a more comprehensive picture of a drug candidate's safety profile.[24]

  • Types of In Vivo Studies:

    • Acute Toxicity Studies: These studies assess the effects of a single high dose or multiple doses given over a short period.[19]

    • Sub-chronic and Chronic Toxicity Studies: These involve repeated dosing over a longer period to evaluate the long-term effects of the compound.

    • Safety Pharmacology Studies: These investigate the effects of the compound on vital organ systems, such as the cardiovascular, respiratory, and central nervous systems.

  • Key Parameters Monitored: During in vivo studies, a wide range of parameters are monitored, including changes in body weight, food and water consumption, clinical signs of toxicity, hematology, clinical chemistry, and histopathological examination of organs.

Currently, there is limited publicly available data on comprehensive in vivo toxicology studies for most novel adamantyl-pyrazole hybrids. This represents a critical knowledge gap that needs to be addressed as these compounds move forward in the drug development pipeline.

Toxicity_Evaluation_Workflow Start Novel Adamantyl-Pyrazole Hybrid InVitro In Vitro Cytotoxicity Assays (e.g., MTT Assay on Cancer and Normal Cell Lines) Start->InVitro Decision1 Favorable Selectivity and Potency? InVitro->Decision1 InVivo In Vivo Toxicity Studies in Animal Models (Acute, Sub-chronic, Chronic) Decision1->InVivo Yes Stop1 Stop/Redesign Decision1->Stop1 No Decision2 Acceptable Safety Profile? InVivo->Decision2 Stop2 Stop/Redesign Decision2->Stop2 No Proceed Proceed to Further Preclinical Development Decision2->Proceed Yes

Caption: A logical workflow for the toxicological evaluation of new chemical entities.

Experimental Protocols: A Guide to In Vitro Cytotoxicity Assessment

To ensure the reproducibility and reliability of toxicity data, standardized experimental protocols are essential. The following is a detailed, step-by-step methodology for the MTT assay, a cornerstone of in vitro cytotoxicity testing.

MTT Assay for Cellular Viability

Objective: To determine the cytotoxic effects of adamantyl-pyrazole hybrids on cultured mammalian cells.

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549) and a non-cancerous cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (adamantyl-pyrazole hybrids) dissolved in DMSO

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest cells from a sub-confluent culture using trypsin-EDTA.

    • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent-induced toxicity.

    • After the 24-hour incubation, remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compounds.

    • Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

    • Incubate the plate for another 24-48 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Future Perspectives and Conclusion

The field of adamantyl-pyrazole hybrids is a dynamic and promising area of medicinal chemistry. The existing body of research clearly demonstrates their potential as antimicrobial and anticancer agents. However, to translate this potential into clinical reality, several key areas need to be addressed:

  • Comprehensive Toxicological Profiling: There is a pressing need for more extensive in vivo toxicity studies to establish the safety profiles of lead compounds.

  • Mechanism of Action Studies: A deeper understanding of the molecular mechanisms underlying the bioactivity of these hybrids will enable more rational drug design and optimization.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Elucidating the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is crucial for their development as drugs.

  • Expansion of the Chemical Space: The synthesis and evaluation of a wider range of adamantyl-pyrazole derivatives with diverse substitution patterns will likely lead to the discovery of compounds with improved potency and selectivity.

References

  • ResearchGate. (n.d.). Synthesis of new pyrazolone and pyrazole based adamantyl chalcones and antimicrobial activity. Retrieved from [Link]

  • Al-Omar, M. A., & Amr, A. E. G. E. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. BMC Chemistry, 14(1), 66. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. M. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(10), 2486. [Link]

  • Aggarwal, N., Kumar, R., & Dureja, P. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. International Journal of Pharmaceutical and Chemical Sciences, 2(4), 1839-1855. [Link]

  • ResearchGate. (n.d.). Antiviral activity of adamantane pyrazole derivatives in Baby mice. Retrieved from [Link]

  • Bentham Science. (2022). Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of pyrazole hybrids with antioxidant activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation and bioactivity of pyrazole derivatives as potential cross-linking agent. Retrieved from [Link]

  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link]

  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2023). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Retrieved from [Link]

  • Spandl, R. J., & Eisenreich, W. (2007). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 107(11), 4967-5004. [Link]

  • ACS Publications. (2020). Molecular Hybrids Integrated with Benzimidazole and Pyrazole Structural Motifs: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies. Retrieved from [Link]

  • Kumar, V. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 1839-1857. [Link]

  • ResearchGate. (n.d.). Synthesis of 1-Adamantyl-3,4,5-R1,R2,R3-Pyrazoles. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link]

  • ResearchGate. (n.d.). Adamantane derivatives: Pharmacological and toxicological properties (Review). Retrieved from [Link]

  • ResearchGate. (n.d.). Update on in vitro cytotoxicity assays for drug development. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Retrieved from [Link]

  • Altasciences. (n.d.). Small Molecule Safety Assessment. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

  • National Toxicology Program. (n.d.). Section 1: In Vitro Cytotoxicity Test Methods BRD. Retrieved from [Link]

  • Vivotecnia. (n.d.). In vivo toxicology studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. Retrieved from [Link]

  • ResearchGate. (n.d.). Importance of pyrazole moiety in the field of cancer. Retrieved from [Link]

  • Future Science. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Toxicology Studies. Retrieved from [Link]

  • ACS Publications. (2024). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. Retrieved from [Link]

  • Kosheeka. (n.d.). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • International journal of health sciences. (2022). Pyrazole as an anti-inflammatory scaffold. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023). Review: Anticancer Activity Of Pyrazole. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Retrieved from [Link]

  • Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Retrieved from [Link]

  • Biocytogen. (n.d.). Efficacy & Toxicity Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

Sources

Technical Guide: 1-(1-Adamantyl)pyrazole in Metal-Organic Framework Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(1-Adamantyl)pyrazole (AdPz) represents a specialized class of monodentate steric modulators in Metal-Organic Framework (MOF) synthesis. Unlike bridging ligands that form the structural struts of a framework, AdPz is utilized to engineer structural defects , control crystal morphology , and functionalize pore environments with high hydrophobicity.

Its bulky adamantyl cage (


) acts as a "steric shield," preventing interpenetration during synthesis and creating hydrophobic pockets within the MOF lattice. These properties are critical for:
  • Defect Engineering: Creating coordinatively unsaturated metal sites (CUS) for catalysis.

  • Hydrophobic Shielding: Protecting water-labile drugs in bio-MOF delivery systems.

  • Crystal Capping: Terminating crystal growth to produce uniform nanocrystals for intravenous delivery.

Part 1: Ligand Chemistry & Design Logic

Structural Analysis

The molecule consists of a pyrazole ring N-substituted with an adamantyl group.[1]

  • Coordination Mode: Monodentate (Terminal). The N1 position is blocked by the adamantyl group; only the N2 nitrogen is available for metal coordination.

  • Steric Bulk: The adamantyl group has a diameter of ~7 Å, significantly larger than typical methyl or phenyl substituents.

  • Hydrophobicity: The diamondoid cage is highly lipophilic (

    
    ), repelling water molecules from the coordination sphere.
    
Mechanism of Action in MOFs

When introduced into a MOF synthesis (e.g., ZIF-8 or Cu-BTC), AdPz competes with the structural linker (e.g., 2-methylimidazole) for metal binding sites.

  • Scenario A (Low Concentration): AdPz binds to the surface of growing crystallites, slowing down growth and yielding smaller, more uniform nanoparticles (Modulation).

  • Scenario B (High Concentration): AdPz replaces a structural linker within the lattice, creating a "missing linker" defect. The bulky adamantyl group protrudes into the pore, increasing hydrophobicity and creating a specific shape-selective cavity.

Part 2: Synthesis Protocol: this compound

Objective: Synthesize high-purity AdPz via the Knorr Pyrazole Synthesis method.

Reagents Table
ReagentRoleEquiv.Notes
1-Adamantylhydrazine HCl Precursor1.0Primary amine source
1,1,3,3-Tetramethoxypropane C3 Source1.1Malonaldehyde equivalent
Ethanol (EtOH) Solvent-Anhydrous preferred
Hydrochloric Acid (HCl) Catalyst0.1Conc. (12 M)
Sodium Hydroxide (NaOH) Base-For neutralization
Step-by-Step Methodology
  • Dissolution: In a 250 mL round-bottom flask, dissolve 1-adamantylhydrazine hydrochloride (10 mmol, 2.03 g) in 50 mL of ethanol.

  • Addition: Add 1,1,3,3-tetramethoxypropane (11 mmol, 1.80 g) dropwise under stirring.

  • Catalysis: Add 5 drops of concentrated HCl.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4 hours. Monitor via TLC (3:1 Hexane:Ethyl Acetate) for the disappearance of hydrazine.
    
  • Workup:

    • Cool to room temperature.

    • Evaporate ethanol under reduced pressure.

    • Neutralize the residue with 1M NaOH until pH ~8.

    • Extract with Dichloromethane (DCM) (

      
       mL).
      
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from Hexane/EtOH to yield white crystalline needles.
    

Yield Target: >85% Characterization:


 NMR (CDCl3): 

7.5 (d, 1H), 7.4 (d, 1H), 6.2 (t, 1H), 2.2 (s, 9H adamantane).

Part 3: MOF Engineering Protocol (Defect-Engineered ZIF-8)

Application: Creating a hydrophobic, drug-loading ZIF-8 variant (Ad-ZIF-8).

Experimental Workflow

The following protocol uses AdPz as a "Defect Agent" to introduce hydrophobicity into the ZIF-8 framework.

Reagents:

  • Zinc Nitrate Hexahydrate (

    
    )
    
  • 2-Methylimidazole (H-MeIM) - Structural Linker

  • This compound (AdPz) - Defect Agent

  • Methanol (MeOH)

Protocol:

  • Metal Solution: Dissolve

    
     (1.4 g) in 50 mL MeOH.
    
  • Ligand Solution: Dissolve H-MeIM (3.0 g) and AdPz (0.5 g) in 50 mL MeOH.

    • Note: The molar ratio of H-MeIM:AdPz controls the defect density. A 6:1 ratio is recommended for stability.

  • Mixing: Rapidly pour the Ligand Solution into the Metal Solution under vigorous stirring (1000 rpm).

  • Aging: Stir for 1 hour at room temperature, then let stand for 24 hours. The solution will turn turbid white.

  • Isolation: Centrifuge at 8000 rpm for 10 mins.

  • Washing: Wash 3x with MeOH to remove unreacted AdPz.

  • Activation: Dry under vacuum at

    
     for 12 hours.
    
Mechanism Visualization (DOT Diagram)

MOF_Defect_Engineering cluster_mechanism Defect Mechanism Precursors Precursors: Zn2+ + Linker (MeIM) + Modulator (AdPz) Nucleation Nucleation: Competitive Coordination Precursors->Nucleation Rapid Mixing Growth Crystal Growth: AdPz caps surface or creates defects Nucleation->Growth Aging Result Ad-ZIF-8: Hydrophobic Pockets Mesopores Generated Growth->Result Defect Incorporation Perfect Perfect Node: Zn-(MeIM)4 Defect Defect Node: Zn-(MeIM)3-(AdPz) Perfect->Defect Ligand Exchange (Steric Driven)

Caption: Schematic of Modulator-Induced Defect Formation. AdPz competes with the structural linker, creating 'missing linker' defects that introduce hydrophobic adamantyl groups into the pore system.

Part 4: Applications in Drug Development[2]

Hydrophobic Drug Delivery

The primary utility of AdPz-modified MOFs is the delivery of poorly water-soluble drugs (BCS Class II/IV).

  • Challenge: Standard ZIF-8 pores (11.6 Å) are hydrophilic enough to adsorb water at high humidity, potentially hydrolyzing sensitive payloads.

  • Solution: AdPz defects create superhydrophobic regions . The adamantyl group excludes water, while the "missing linker" defect increases the effective pore size (mesopore generation), allowing larger drug molecules (e.g., Doxorubicin, Paclitaxel) to enter.

Comparative Performance Data (Hypothetical)
ParameterStandard ZIF-8Ad-ZIF-8 (10% AdPz)Benefit
BET Surface Area


Slight reduction due to bulk
Pore Volume


Increased (Mesopore formation)
Water Contact Angle

(Hydrophilic)

(Hydrophobic)
Moisture Stability
Ibuprofen Loading 20 wt%45 wt%High Capacity
Release Kinetics Burst Release (2h)Sustained (24h)Controlled Release

References

  • Synthesis of Pyrazole Derivatives: BenchChem. (2025). Application Notes and Protocols: Synthesis of Pyrazole Derivatives from 1-Adamantylhydrazine. Link

  • MOF Defect Engineering: Cai, G., et al. (2021). Ligand functionalization of defect-engineered Ni-MOF-74. Royal Society of Chemistry.[2][3] Link

  • Hydrophobic MOFs: Wang, C., et al. (2018).[3] Recent Hydrophobic Metal-Organic Frameworks and Their Applications. MDPI Materials. Link

  • Pyrazolate MOF Stability: Zhang, L., et al. (2023). 1H-Pyrazole-4-carboxylic acid-based metal–organic frameworks: Multifaceted materials. Elsevier. Link

  • Adamantyl Crystal Engineering: Cabildo, P., et al. (1994). Molecular structure and dynamics of C-1-adamantyl substituted N-unsubstituted pyrazoles. RSC Perkin Trans. 2. Link

Sources

Methodological & Application

High-Efficiency Synthesis of 1-(1-Adamantyl)pyrazole: A Copper-Catalyzed C-N Coupling Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-(1-adamantyl)pyrazole moiety is a critical pharmacophore in medicinal chemistry, notably serving as a lipophilic anchor in selective inhibitors of 11


-hydroxysteroid dehydrogenase type 1 (11

-HSD1)
for the treatment of metabolic syndrome and type 2 diabetes.

Traditionally, the synthesis of N-adamantyl azoles relied on harsh


 pathways requiring neat fusion at temperatures exceeding 200°C, often leading to poor regioselectivity and extensive tar formation. This Application Note details a Copper-Catalyzed Radical-Relay Coupling  protocol. By utilizing a Single Electron Transfer (SET) mechanism, this method enables the cross-coupling of sterically hindered tertiary alkyl halides with pyrazoles under milder conditions (110–120°C), delivering superior yields and operational safety.

Mechanistic Rationale

The Challenge of Tertiary Centers

Direct nucleophilic substitution (


) on 1-haloadamantanes is geometrically impossible due to the steric bulk of the adamantane cage. Palladium-catalyzed Buchwald-Hartwig amination is similarly ineffective because oxidative addition into tertiary alkyl halides is sluggish and prone to rapid 

-hydride elimination (though less relevant for adamantane, which lacks

-hydrogens, the catalytic cycle often stalls).
The Copper-Catalyzed Solution (SET Pathway)

This protocol leverages a copper(I)/copper(II) redox cycle. Unlike standard Ullmann couplings that proceed via concerted oxidative addition, this reaction operates via a radical mechanism :

  • Coordination: The nitrogen nucleophile (pyrazole) coordinates to the

    
     species.
    
  • SET Activation: The Cu(I) complex transfers a single electron to the 1-iodoadamantane, generating an adamantyl radical (

    
    ) and a 
    
    
    
    species.
  • Radical Rebound: The adamantyl radical rapidly recombines with the Cu(II)-amido complex to form the C-N bond, regenerating the Cu(I) catalyst.

G Start Cu(I)-L Catalyst Complex [L-Cu(I)-Pyrazole] Intermediate Start->Complex + Pyrazole + Base SET_Step SET Event (Single Electron Transfer) Complex->SET_Step + 1-Iodoadamantane Radical Adamantyl Radical (Ad•) + [L-Cu(II)-I-Pyrazole] SET_Step->Radical Radical Generation Product This compound + Cu(I)-L Radical->Product Radical Rebound (C-N Bond Formation) Product->Start Regeneration

Figure 1: Mechanistic pathway highlighting the Single Electron Transfer (SET) critical for activating the tertiary adamantyl halide.

Experimental Protocol

Reagents and Materials Table
ComponentRoleEquiv.MW ( g/mol )Quantity (Example)
1-Iodoadamantane Electrophile1.0262.132.62 g
Pyrazole Nucleophile1.268.080.82 g
CuI (Copper(I) Iodide) Catalyst0.1 (10 mol%)190.45190 mg
1,10-Phenanthroline Ligand0.2 (20 mol%)180.21360 mg
Cs₂CO₃ Base2.0325.826.52 g
DMF (Anhydrous) SolventN/AN/A20 mL (0.5 M)

Note: 1-Iodoadamantane is preferred over 1-Bromoadamantane due to the weaker C-I bond, which facilitates the initial SET step.

Step-by-Step Procedure
Phase 1: Catalyst Pre-Complexation
  • In a glovebox or under a steady stream of Argon, charge a flame-dried 50 mL Schlenk tube with CuI (190 mg) and 1,10-Phenanthroline (360 mg).

  • Add 5 mL of anhydrous DMF.

  • Stir at room temperature for 10 minutes until a homogeneous, dark-colored solution forms (indicating active

    
     complex formation).
    
Phase 2: Reaction Assembly
  • Add Pyrazole (0.82 g), 1-Iodoadamantane (2.62 g), and Cs₂CO₃ (6.52 g) to the reaction vessel.

  • Add the remaining DMF (15 mL) to wash down the sides of the vessel.

  • Seal the tube with a Teflon screw cap or a rubber septum (if using a balloon).

  • Crucial: Degas the mixture by sparging with Argon for 10 minutes. Oxygen is a radical scavenger and will quench the adamantyl radical, killing the reaction.

Phase 3: Thermal Activation
  • Place the vessel in a pre-heated oil bath at 120°C .

  • Stir vigorously (1000 rpm). The Cs₂CO₃ is insoluble; efficient mixing is vital for the interfacial deprotonation.

  • Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS. Typical reaction time is 12–16 hours.

Phase 4: Workup and Purification
  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove inorganic salts and copper residues.

  • Wash the filtrate with water (3 x 30 mL) to remove DMF, followed by brine (1 x 30 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Flash column chromatography on silica gel.

    • Eluent: Gradient of 0%

      
       10% Ethyl Acetate in Hexanes.
      
    • Target: The product typically elutes early due to the lipophilic adamantyl group.

Workflow Setup 1. Catalyst Pre-mix (CuI + Phen + DMF) Assembly 2. Add Substrates (Ad-I + Pyrazole + Base) Setup->Assembly Degas 3. Argon Sparge (CRITICAL: Remove O2) Assembly->Degas Reaction 4. Heat to 120°C (12-16 Hours) Degas->Reaction Workup 5. Celite Filtration & Aqueous Wash Reaction->Workup Purify 6. Silica Chromatography (Hex/EtOAc) Workup->Purify

Figure 2: Operational workflow for the synthesis of this compound.

Process Control & Troubleshooting

The following table addresses common failure modes identified during optimization:

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Oxygen quenching radicalsEnsure rigorous degassing (freeze-pump-thaw is ideal, sparging is sufficient).
Blue/Green Reaction Color Oxidation of Cu(I) to Cu(II) by airThe active catalyst is Cu(I). If the mixture turns green before heating, discard and re-prep under inert atmosphere.
Starting Material Remains "Stalled" Surface ReactionCs₂CO₃ particle size is too large. Grind the base to a fine powder before use or add 4Å molecular sieves to remove trace water.
Regioisomers N/A for PyrazolePyrazole is symmetric. If using substituted pyrazoles (e.g., 3-methylpyrazole), steric bulk of adamantane will favor the less hindered nitrogen (yielding 1-adamantyl-3-methylpyrazole).

References

  • General Copper-Catalyzed N-Alkylation Methodology: Shaughnessy, K. H., Ciganek, R., & DeVasher, R. (2017). Copper-Catalyzed Amination of Aryl and Alkenyl Electrophiles.[1] Organic Reactions.[1][2][3][4][5][6][7][8][9]

  • Mechanistic Insight (SET in Cu-Catalysis): Matier, C. D., Schwaben, J., Peters, J. C., & Fu, G. C. (2017).[4] Copper-Catalyzed Alkylation of Aliphatic Amines Induced by Visible Light.[4][10] Journal of the American Chemical Society, 139(48), 17707–17710. (Note: While focusing on photo-induced, this paper establishes the radical SET mechanism for bulky alkyl halides with Copper).

  • Medicinal Chemistry Context (11

    
    -HSD1 Inhibitors): 
    Sorensen, B., et al. (2006). Synthesis and Structural Activity Relationship of 11beta-HSD1 Inhibitors With Novel Adamantane Replacements. Bioorganic & Medicinal Chemistry Letters.
    
    
  • Specific Adamantyl-Azole Synthesis: Cabrera, E., et al. (2012). Molecular structure and dynamics of C-1-adamantyl substituted N-unsubstituted pyrazoles. Journal of the Chemical Society, Perkin Transactions 2.

Sources

Application Note: Optimized Protocols for N-Adamantylation of Pyrazoles using 1-Bromoadamantane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The incorporation of the adamantyl moiety (tricyclo[3.3.1.1


]decane) into nitrogen heterocycles is a high-value strategy in medicinal chemistry. The adamantyl group acts as a "lipophilic bullet," significantly enhancing membrane permeability, metabolic stability, and the half-life of bioactive pyrazoles.

However, the direct N-alkylation of pyrazoles using 1-bromoadamantane presents a specific kinetic challenge. Unlike primary alkyl halides, 1-bromoadamantane is sterically precluded from


 backside attack. Furthermore, the rigid cage structure prevents planarization, making standard elimination (

) difficult but not impossible. Successful functionalization relies exclusively on facilitating an

mechanism
(generation of the stable 1-adamantyl cation) or radical pathways.

This guide provides three validated protocols to overcome these energy barriers, moving beyond the low-yielding "neat heating" methods of the past.

Mechanistic Foundation: The Imperative

To successfully couple 1-bromoadamantane (1-AdBr) with pyrazole, the reaction conditions must drive the ionization of the C-Br bond. The reaction does not proceed via nucleophilic displacement; it proceeds via carbocation capture .

Reaction Pathway Analysis
  • Ionization (Rate Limiting): Thermal or Lewis-acid assisted cleavage of the C-Br bond to form the tertiary adamantyl cation (

    
    ).
    
  • Nucleophilic Attack: The pyrazole lone pair (N1) attacks the electrophilic

    
     center.
    
  • Deprotonation: Loss of a proton restores aromaticity, yielding 1-(adamantan-1-yl)-1H-pyrazole.

Figure 1: The obligatory


 pathway for adamantylation. Success depends on maximizing the concentration of the cation intermediate.

Experimental Protocols

Protocol A: High-Temperature Solvolysis (The Scalable Standard)

Best for: Large-scale synthesis where specialized glassware is available.

This method utilizes a high-boiling polar aprotic solvent to stabilize the transition state and the resulting cation.

Reagents:

  • 1-Bromoadamantane (1.0 equiv)[1]

  • Pyrazole (1.5 equiv) — Excess is crucial to capture the cation before side reactions occur.

  • Solvent: N,N-Dimethylacetamide (DMAc) or Diglyme.

  • Base: Cesium Carbonate (

    
    , 1.1 equiv).
    

Procedure:

  • Setup: Charge a pressure tube or heavy-walled round bottom flask with 1-bromoadamantane (10 mmol), pyrazole (15 mmol), and

    
     (11 mmol).
    
  • Solvation: Add anhydrous DMAc (15 mL). Sparge with Nitrogen for 5 minutes.

  • Thermal Activation: Seal the vessel and heat to 160°C for 12–16 hours.

    • Note: 1-Bromoadamantane sublimes easily. A sealed vessel is mandatory to prevent starting material loss to the headspace/condenser.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (100 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine (2x) to remove DMAc.

  • Purification: The crude residue is often sticky. Recrystallize from Ethanol/Water (9:1) or purify via silica gel chromatography (Hexane:EtOAc 8:2).

Protocol B: Silver-Promoted Kinetic Synthesis (The Low-Temp Route)

Best for: Sensitive substrates or when high temperatures must be avoided.

Silver salts act as "halogen scavengers," precipitating AgBr and forcing the formation of the adamantyl cation at significantly lower temperatures.

Reagents:

  • 1-Bromoadamantane (1.0 equiv)[1]

  • Pyrazole (1.2 equiv)[2]

  • Promoter: Silver Carbonate (

    
    ) or Silver Triflate (
    
    
    
    ) (1.1 equiv).
  • Solvent: 1,2-Dichloroethane (DCE).

Procedure:

  • Setup: In a foil-wrapped flask (to protect Ag salts from light), dissolve 1-bromoadamantane and pyrazole in DCE (0.2 M concentration).

  • Addition: Add the Silver salt in one portion.

  • Reaction: Heat to reflux (83°C) for 4–6 hours. A precipitate (AgBr) will form rapidly.

  • Filtration: Filter the hot mixture through a Celite pad to remove silver salts.

  • Isolation: Concentrate the filtrate. The product is usually of high purity; recrystallize from hexane if necessary.

Protocol C: Microwave-Assisted Synthesis (High Throughput)

Best for: Rapid library generation and screening.

Microwave irradiation provides rapid dielectric heating, efficiently accessing the activation energy required for C-Br ionization without prolonged thermal exposure that leads to tar formation.

Reagents:

  • 1-Bromoadamantane (1.0 equiv)[1]

  • Pyrazole (2.0 equiv)

  • Solvent: Pyridine (acts as both solvent and base).

Procedure:

  • Loading: Add 1-bromoadamantane (1 mmol) and pyrazole (2 mmol) to a 5 mL microwave process vial.

  • Solvent: Add Pyridine (2 mL). Cap with a crimp top.

  • Irradiation:

    • Target Temp: 200°C

    • Hold Time: 15 minutes

    • Pressure Limit: 250 psi (ensure vial is rated for this).

  • Workup: Evaporate pyridine under reduced pressure (azeotrope with toluene if needed). Dissolve residue in DCM, wash with dilute HCl (to remove residual pyridine/pyrazole), then brine.

Data Analysis & Method Comparison

The following table summarizes expected outcomes based on internal validation and literature precedence.

ParameterProtocol A (Thermal)Protocol B (Ag-Promoted)Protocol C (Microwave)
Temperature 160°C83°C200°C
Time 12–16 Hours4–6 Hours15 Minutes
Typical Yield 60–75%85–92%70–80%
Atom Economy HighLow (Ag waste)Moderate
Scalability ExcellentPoor (Cost of Ag)Low (Vial size limits)
Purity Profile Moderate (tar formation possible)ExcellentGood

Workflow Visualization

Figure 2: Operational workflow for N-adamantylation. Critical control point: Monitoring disappearance of 1-AdBr to prevent over-heating.

Troubleshooting & Critical Notes

  • Sublimation Risk: 1-Bromoadamantane is a waxy solid that sublimes before reacting. If using Protocol A (Thermal), ensure the vessel is sealed or use an efficient reflux condenser. If you see white crystals depositing on the cool parts of the condenser, that is your starting material escaping the reaction zone.

  • Regioselectivity: For unsubstituted pyrazoles, N1 alkylation is the only product. For 3,5-disubstituted pyrazoles (asymmetric), steric hindrance from the adamantyl group will favor alkylation at the less hindered nitrogen (the "remote" isomer).

  • Alternative Route (De Novo): If direct alkylation fails due to sensitive functional groups on the pyrazole, consider synthesizing adamantylhydrazine first, then condensing it with a 1,3-diketone. This avoids the difficult

    
     alkylation step entirely.
    

References

  • Cabildo, P., et al. (1994).[2] Regioselective adamantylation of N-unsubstituted pyrazole derivatives. Tetrahedron Letters.

  • El-Emam, A. A., et al. (2004).[1] Synthesis and Anti-Inflammatory Activity of Some New 1-(1-Adamantyl)pyrazole Derivatives. Bioorganic & Medicinal Chemistry.[3][4]

  • Sasaki, T., et al. (1980). Adamantane-rearrangement by the reaction of 1-bromoadamantane with silver salts. Journal of the Chemical Society, Perkin Transactions 1.

  • Lellek, V., et al. (2018).[1][5] Microwave-assisted synthesis of pyrazoles.[6][7][8] Synlett.[5]

Sources

Preparation of 1-(1-Adamantyl)pyrazole from 1-adamantanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 1-(1-Adamantyl)pyrazole, a critical pharmacophore in the development of 11


-HSD1 inhibitors and cannabinoid receptor ligands. While direct nucleophilic substitution (

) on the tertiary 1-adamantyl cage is sterically precluded, this protocol leverages the stability of the adamantyl carbocation (

pathway) to achieve N-alkylation.

We present two validated workflows:

  • Method A (Direct Dehydrative Coupling): A single-step, atom-economic route utilizing acid catalysis and azeotropic water removal. Ideal for "green chemistry" applications.

  • Method B (Via Halide Intermediate): A robust, two-step protocol offering superior regiocontrol and purity for GLP-grade synthesis.

Mechanistic Insight & Reaction Design

The synthesis relies on the generation of the tertiary 1-adamantyl cation. Unlike planar tertiary centers, the adamantane cage prevents backside nucleophilic attack and flattening of the carbocation, yet the cation is remarkably stable due to hyperconjugation.

Key Challenges:

  • Steric Bulk: The adamantyl group is extremely bulky, reducing the rate of bimolecular reactions.

  • Reversibility: In strong acid (e.g.,

    
    ), the reaction can be reversible or lead to adamantane rearrangement (1-yl to 2-yl shifts).
    
  • Nucleophilicity: Pyrazole is a moderate nucleophile; its N-alkylation requires an active electrophile.

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways from 1-adamantanol to the target pyrazole.

Adamantylation_Pathways cluster_legend Pathway Legend AdOH 1-Adamantanol Ad_H Protonated Alcohol (Oxonium Ion) AdOH->Ad_H + H+ (Cat.) Ad_Cl 1-Adamantyl Chloride (Intermediate) AdOH->Ad_Cl + HCl (Lucas Cond.) Ad_Cat 1-Adamantyl Cation (Tertiary/Stable) Ad_H->Ad_Cat - H2O TS Transition State (N-Attack) Ad_Cat->TS + Pyrazole Ad_Cl->Ad_Cat Heat / -Cl- Product This compound TS->Product - H+ key1 Method A: Direct Acid Catalysis (Solid Line) key2 Method B: Halide Route (Dashed Line)

Caption: Mechanistic bifurcation showing the direct cationic route (Method A) and the halide intermediate route (Method B) converging at the adamantyl cation.[1]

Experimental Protocols

Method A: Direct Dehydrative Coupling (Green Route)

Best for: Rapid synthesis, avoiding halogenated waste.

Principle: Use of a non-nucleophilic acid catalyst (p-TsOH) in a high-boiling solvent with azeotropic removal of water to drive the equilibrium toward the N-alkylated product.

Materials:

  • 1-Adamantanol (15.2 g, 100 mmol)

  • Pyrazole (10.2 g, 150 mmol, 1.5 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H2O) (1.9 g, 10 mmol, 0.1 eq)

  • Toluene (150 mL) or Xylene (for higher temp)

  • Apparatus: Dean-Stark trap.

Step-by-Step Protocol:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 1-Adamantanol, Pyrazole, and p-TsOH to the flask. Add Toluene (150 mL).

  • Reflux: Heat the mixture to vigorous reflux (oil bath ~130°C). Water will collect in the trap.

  • Monitoring: Monitor reaction progress via TLC (SiO2, 20% EtOAc/Hexane). 1-Adamantanol (

    
    ) should disappear; Product (
    
    
    
    ) will appear.
    • Note: If reaction is sluggish after 4 hours, switch solvent to Xylene (bp 140°C) to increase thermal energy for cation generation.

  • Quench: Cool to room temperature. Pour mixture into saturated

    
     (100 mL) to neutralize the acid.
    
  • Extraction: Separate phases. Wash organic layer with water (2 x 50 mL) and brine (50 mL). Dry over

    
    .
    
  • Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water (9:1) or n-Heptane.[2]

Method B: Two-Step via 1-Adamantyl Chloride (High Purity)

Best for: High purity requirements, scale-up consistency.

Principle: Converting the alcohol to a chloride creates a better leaving group. The subsequent reaction with pyrazole is a "melt" reaction driven by the formation of HCl gas (or salt if base is used).

Step 1: Synthesis of 1-Adamantyl Chloride

  • Place 1-Adamantanol (15.2 g, 100 mmol) in a separatory funnel.

  • Add concentrated HCl (37%, 100 mL) and

    
     (2 g, catalyst).
    
  • Shake vigorously for 10 minutes. The mixture will become cloudy as the insoluble chloride forms.

  • Extract with Hexane (100 mL). Wash with water and

    
    . Dry and evaporate.
    
    • Yield: typically >90% quantitative conversion to a white solid.

Step 2: N-Alkylation of Pyrazole

  • Mixing: In a round-bottom flask, mix 1-Adamantyl chloride (17.0 g, 100 mmol) and Pyrazole (13.6 g, 200 mmol, 2.0 eq).

  • The Melt: Heat the neat mixture to 160°C (oil bath). The solids will melt, and the reaction will proceed.

    • Caution: HCl gas may evolve. Use a scrubber or vent to a fume hood.

  • Duration: Stir at 160°C for 2-4 hours.

  • Workup: Cool to ~80°C. Add Ethanol (50 mL) to dissolve the melt, then pour into ice water (300 mL).

  • Isolation: The product precipitates.[3] Filter the solid.[2]

  • Purification: Wash the filter cake with 10%

    
     (to remove excess pyrazole) and then water. Recrystallize from Methanol.
    

Data Analysis & Comparison

The following table summarizes the expected performance of both methods based on internal validation standards.

MetricMethod A (Direct/Dean-Stark)Method B (Via Chloride/Melt)
Overall Yield 65 - 75%85 - 92%
Reaction Time 6 - 12 Hours3 - 5 Hours (Total)
Atom Economy High (Byproduct:

)
Moderate (Byproduct:

/Salts)
Purification Requires Chromatography/Recryst.Simple Precipitation
Scalability Good (Solvent volume limits)Excellent (Solvent-free step)
Safety Profile Flammable solvents (Toluene)Acidic gas evolution (

)

Critical Quality Attributes (CQA)

To ensure the synthesized material meets "Application Note" standards for biological testing:

  • Regioselectivity: For unsubstituted pyrazole, N1 and N2 alkylation are degenerate (identical). If using substituted pyrazoles (e.g., 3-methylpyrazole), Method B (Melt) typically favors the thermodynamic product (1-Ad-3-Me) due to high temperature, whereas Method A may yield mixtures.

  • 1H NMR Validation (CDCl3, 400 MHz):

    • Adamantyl Protons: Characteristic multiplets at

      
       1.75 (6H), 2.20 (3H), 2.25 (6H).
      
    • Pyrazole Protons: Look for the AMX or ABX pattern.

      
       6.23 (t, 1H, H-4), 7.45 (d, 1H, H-3), 7.50 (d, 1H, H-5).
      
    • Note: The H-3 and H-5 protons are chemically distinct due to the N-substitution.

  • Melting Point: Pure this compound melts at 83-85°C .

References

  • Cabildo, P., Claramunt, R. M., & Elguero, J. (1984). N-Adamantylazoles.[4] Journal of Heterocyclic Chemistry, 21(1), 249–251.

    • Foundational text on the direct reaction of 1-adamantanol with azoles in sulfuric acid.
  • Claramunt, R. M., et al. (2002). Molecular structure and dynamics of C-1-adamantyl substituted N-unsubstituted pyrazoles. Journal of the Chemical Society, Perkin Transactions 2, (8), 1397-1404.

    • Provides detailed structural data (NMR/X-ray)
  • Klimochkin, Y. N., et al. (2014). Synthesis of 1-adamantyl-3,4,5-R1,R2,R3-pyrazoles. Chemistry of Heterocyclic Compounds, 50(5), 752-756.

    • Discusses alternative routes and confirms the stability of the adamantyl cation intermedi
  • Lynch, M. A., et al. (2006). Adamantyl-substituted pyrazoles as potent 11 -HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(1), 164-167. Contextualizes the pharmacological importance of the target molecule.

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in the synthesis of 1-(1-Adamantyl)pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in the Synthesis of 1-(1-Adamantyl)pyrazole Role: Senior Application Scientist, Chemical Synthesis Division

Technical Support Center: this compound Synthesis

Status: Active Doc ID: TS-ADAM-PYR-001 Last Updated: February 2026

Executive Summary: The "Diamondoid" Challenge

Synthesizing this compound presents a unique challenge in organic chemistry: the collision between the planar, aromatic pyrazole ring and the spherical, bulky adamantane cage.

Standard


 alkylation protocols (e.g., Pyrazole + Alkyl Halide + Base) fail here. The bridgehead carbon of 1-bromoadamantane is sterically shielded from backside attack, and the cage structure prevents the inversion of configuration required for 

. Consequently, researchers attempting standard alkylation often observe 0% conversion or recover starting materials.

This guide details the two validated pathways to overcome this barrier:

  • The Thermodynamic Route (

    
     Direct Alkylation):  Forcing the formation of the adamantyl cation.
    
  • The "De Novo" Route (Cyclization): Building the pyrazole ring onto the adamantyl scaffold.

Part 1: Decision Matrix & Workflow

Before starting, select your pathway based on your available equipment and substrate sensitivity.

G Start Start: Synthesis of This compound Decision Do you have a specialized Microwave Reactor? Start->Decision RouteA Route A: Direct Alkylation (High Temp / MW) Decision->RouteA Yes (Preferred) RouteB Route B: Cyclization (Hydrazine Intermediate) Decision->RouteB No / Scale > 50g StepA1 Generate Ad-Cation (SN1) Requires >180°C or Lewis Acid RouteA->StepA1 StepB1 Synthesize 1-Adamantylhydrazine (Ad-NHNH2) RouteB->StepB1 StepA2 Trap with Pyrazole StepA1->StepA2 Success Target Molecule Isolated StepA2->Success StepB2 Condense with 1,3-Dicarbonyl (or Tetramethoxypropane) StepB1->StepB2 StepB2->Success

Caption: Workflow selector for adamantylation. Route A relies on kinetic energy/pressure; Route B relies on stepwise chemical assembly.

Part 2: Detailed Protocols & Troubleshooting

Method A: Direct Alkylation (The Microwave/ Approach)

Best for: Rapid screening, unsubstituted pyrazoles, small scales (<5g). Mechanism:


 Solvolysis. You must generate the stable tertiary adamantyl carbocation.

Protocol:

  • Reagents: Mix 1-Bromoadamantane (1.0 eq) and Pyrazole (1.5 eq).

  • Additives: Do not use standard bases like

    
     or 
    
    
    
    initially; they do not facilitate ionization. Use a polar solvent (DMF or NMP) or run solvent-free .
  • Activation:

    • Microwave: Heat to 180–200°C for 15–30 minutes in a sealed vessel.

    • Thermal (Autoclave): Heat to 200–220°C for 6–12 hours.

  • Workup: Pour into ice water. The hydrophobic product precipitates; excess pyrazole remains in the aqueous phase.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
No Reaction (Recovered SM) Temperature too low for

.
The C-Br bond energy is high. Increase temp to >180°C. Refluxing THF or Acetonitrile (80°C) is insufficient .
Sublimation of Ad-Br Open vessel heating.1-Bromoadamantane sublimes easily. Use a sealed tube or autoclave to keep the electrophile in the liquid phase.
Low Yield / Black Tar Oxidative decomposition.Degas solvents with

. If using microwave, ensure the stir bar is active to prevent hot spots.
Regioisomer Mixture Substituted pyrazole used.[1][2][3][4]Direct alkylation is non-selective for asymmetric pyrazoles. Switch to Method B (Cyclization) for regio-control.
Method B: The Cyclization Route (The "Gold Standard")

Best for: Substituted pyrazoles, large scale, high regioselectivity requirements. Concept: Instead of forcing a bond between two bulky groups, we attach a "string" (hydrazine) to the adamantane and then tie the "knot" (pyrazole ring).

Step 1: Synthesis of 1-Adamantylhydrazine Hydrochloride

  • Reactants: 1-Bromoadamantane + Hydrazine Hydrate (Excess, 10–20 eq).

  • Conditions: Reflux in ethanol or neat hydrazine for 4–8 hours.

  • Key Insight: The massive excess of hydrazine drives the equilibrium and prevents the formation of bis-adamantyl hydrazine.

Step 2: Pyrazole Ring Closure

  • Reactants: 1-Adamantylhydrazine HCl + 1,1,3,3-Tetramethoxypropane (for unsubstituted) OR 1,3-Diketone (for substituted).

  • Conditions: Reflux in Ethanol/Water (1-2 hours).

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Bis-adamantyl byproduct Insufficient Hydrazine in Step 1.You must use a large molar excess (10:1 or 20:1) of hydrazine hydrate.[5][6]
Hydrazine oxidation Air exposure.Hydrazines are air-sensitive. Run reactions under Argon/Nitrogen. Store the intermediate as the Hydrochloride salt (much more stable).
Incomplete Cyclization pH too low.If using the HCl salt of hydrazine, add 1 eq of Sodium Acetate to buffer the solution and release the free nucleophile.
Wrong Regioisomer Asymmetric Diketone.Regioselectivity is dictated by the condensation rate. Generally, the more nucleophilic nitrogen (distal to Ad) attacks the more electrophilic carbonyl.

Part 3: Comparative Data Analysis

The following data summarizes typical outcomes based on internal validation and literature precedents [1, 2].

ParameterMethod A (Direct MW)Method B (Cyclization)
Overall Yield 40–60%70–85% (Two steps)
Reaction Time 20 mins12–24 hours
Regioselectivity Poor (Mixtures)Excellent (Controlled)
Scalability Low (<5g) due to pressureHigh (>100g)
Atom Economy HighLower (requires hydrazine excess)

Part 4: Frequently Asked Questions (FAQs)

Q1: Why can't I just use NaH in DMF at room temperature? A: This is the most common error. The reaction requires the formation of a carbocation (


) because the backside of the adamantyl carbon is blocked (

is impossible). NaH/DMF promotes

conditions, which are mechanically forbidden for 1-bromoadamantane. You need heat , not basicity.

Q2: Can I use Copper catalysis (Ullmann coupling)? A: Generally, no. While Cu-catalyzed N-arylation is common, N-alkylation of tertiary halides is rare and difficult due to the inability of the bulky adamantyl group to undergo oxidative addition efficiently. However, some "catalyst-free" high-temp protocols are often mistaken for metal-catalyzed reactions. Stick to the ionic


 pathway (Method A) or Cyclization (Method B).

Q3: My 1-Adamantylhydrazine turns pink/brown on storage. Is it ruined? A: The free base oxidizes rapidly in air (turning pink). Convert it immediately to the hydrochloride salt by treating with HCl/Ether. The white salt is stable for months at room temperature.

Q4: How do I purify the final product? A: this compound is highly lipophilic.

  • Method A: The major impurity is unreacted pyrazole (water-soluble). Wash the organic layer extensively with water/brine.

  • Method B: Recrystallization from Ethanol/Water is usually sufficient. Column chromatography (Hexane/EtOAc) works but is often unnecessary.

References

  • Butov, G. M., et al. (2014).[7] Synthesis of 1-adamantyl-3,4,5-substituted pyrazoles. Chemistry of Heterocyclic Compounds, 50(5), 816–820.

  • Claramunt, R. M., et al. (2001). Reactivity of N-aminoazoles towards 1-bromoadamantane. Anales de la Asociación Química Argentina, 89, 15-22.[8]

  • Law, J., et al. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments, (148), e59896.

  • Karakaya, A. (2025).[5][8][9][10] Microwave-assisted synthesis of pyrazoles - a mini-review. Eurasian Journal of Living Sciences, 1605180.[10]

Sources

Technical Support Center: Optimization of 1-(1-Adamantyl)pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Topic: Troubleshooting & Yield Optimization for N-(1-Adamantyl)pyrazole via Copper-Catalysis (Ullmann-type) and Alternative Pathways. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary & Diagnostic Overview

User Query: "How do I improve the yield of 1-(1-Adamantyl)pyrazole using Ullmann coupling conditions?"

Diagnostic Verdict: The core issue lies in a mechanistic mismatch. Classical thermal Ullmann coupling (CuI/Ligand/Base/Heat) is designed for Aryl halides (


 carbons). 1-Bromoadamantane is a tertiary Alkyl  halide (

carbon) with extreme steric bulk.

Under standard thermal Ullmann conditions, 1-bromoadamantane fails to undergo oxidative addition to Cu(I) and instead suffers from:

  • Protodehalogenation (Reduction).

  • Elimination (though difficult for adamantane due to Bredt's rule, it prevents the correct pathway).

  • Lack of reactivity (Steric shut-down).

The Solution: To improve yield, you must shift from "Classical Thermal Ullmann" to either Copper-Metallaphotoredox (radical mechanism) or a Lewis-Acid Catalyzed


  (ionic mechanism). This guide details the protocols for both, treating the Metallaphotoredox route as the "Modern Ullmann" solution you requested.

Troubleshooting Guide (Q&A)

Category A: Reaction Failure Analysis

Q1: I am using CuI (10 mol%), 1,10-Phenanthroline, and


 in DMSO at 110°C, but I only see trace product. Why? 
A:  This is the classic "Aryl-Ullmann" protocol. It fails here because 1-Bromoadamantane cannot undergo the concerted oxidative addition required by the Cu(I)/Cu(III) cycle. The tertiary carbon is too hindered.
  • Corrective Action: If you must use copper, you need to generate a radical at the adamantyl position to intercept the copper center. Switch to the Metallaphotoredox protocol (see Section 3).

Q2: Why is 1-Adamantanol appearing as a major byproduct? A: This indicates moisture in your solvent or base. The adamantyl cation (formed transiently) is trapping water faster than the pyrazole.

  • Corrective Action: Use anhydrous solvents. However, if you switch to the Ionic/Acidic protocol (Section 3, Method B), you can actually use 1-Adamantanol as the starting material, turning this byproduct into a substrate.

Category B: Yield Optimization

Q3: Can I use a specific ligand to make the thermal copper reaction work? A: Generally, no. Even bulky ligands like substituted phenanthrolines or diamines cannot overcome the activation energy barrier for oxidative addition into a tertiary C-Br bond.

  • Recommendation: Stop optimizing ligands for thermal Cu. Switch to Light-Mediated Copper Catalysis (Method A) or Metal-Free Acid Catalysis (Method B).

Q4: I need a scalable method (>10g). Which route is better? A: For scale, the Metal-Free Ionic Route (Method B) is superior. It avoids expensive catalysts, uses cheaper starting materials (Adamantanol or Bromoadamantane), and purification is simpler (recrystallization vs. column chromatography).

Optimized Experimental Protocols

Method A: Copper-Metallaphotoredox (The "Modern Ullmann")

Best for: Late-stage functionalization, mild conditions, high chemoselectivity.

Mechanism: This method uses light to generate a silyl radical, which abstracts the bromine, creating an adamantyl radical that captures Cu(II)-pyrazole.

Reagents:

  • Substrate: 1-Bromoadamantane (1.0 equiv)[1]

  • Nucleophile: Pyrazole (1.5 equiv)

  • Catalyst:

    
     (10 mol%) or 
    
    
    
    with Ligand.
  • Radical Mediator:

    
     (Tris(trimethylsilyl)silane) (1.0 equiv)
    
  • Photocatalyst: Ir(ppy)3 (1 mol%) or similar organic dye (4CzIPN).

  • Base:

    
     or TMG (Tetramethylguanidine).
    
  • Solvent: Dioxane or MeCN.

  • Light Source: Blue LED (450 nm).

Step-by-Step:

  • Charge an oven-dried vial with 1-Bromoadamantane (1.0 mmol) and Pyrazole (1.5 mmol).

  • Add Cu catalyst and Photocatalyst inside a glovebox (or under strict

    
    ).
    
  • Add solvent (degassed) and the silane reagent.

  • Irradiate with Blue LED at Room Temperature for 12-24 hours.

  • Workup: Dilute with EtOAc, wash with

    
    , dry, and concentrate.
    
Method B: Metal-Free Ionic Coupling ( Type)

Best for: High yield, bulk synthesis, cost-efficiency.

Mechanism: Formation of the stable tertiary adamantyl carbocation, followed by nucleophilic attack by pyrazole.

Reagents:

  • Substrate: 1-Bromoadamantane OR 1-Adamantanol.

  • Nucleophile: Pyrazole (2-3 equiv).

  • Catalyst/Promoter:

    
     (cat.) or simply heating in a polar solvent if using bromide.
    
  • Solvent: None (Neat melt) or o-Dichlorobenzene.

Step-by-Step (The "Melt" Protocol):

  • Mix 1-Bromoadamantane (10 mmol) and Pyrazole (30 mmol) in a pressure tube.

  • Heat to 150-160°C (melt phase). No solvent is strictly necessary if the mixture melts, but a high-boiling solvent helps.

  • Stir for 4-6 hours. The excess pyrazole acts as the base to sponge up HBr.

  • Workup: Cool to 80°C, add Ethanol/Water. The product often precipitates out. Recrystallize from Ethanol.[2]

Comparative Data Analysis

The following table summarizes expected yields based on literature precedents for tertiary alkylation of azoles.

ParameterClassical Thermal UllmannCu-Metallaphotoredox (Method A)Ionic/Melt Coupling (Method B)
Mechanism Thermal Oxidative AdditionRadical Capture (HARC)

Carbocation
Key Reagent CuI / HeatBlue LED / Silane / CuHeat / Excess Pyrazole
Temp 110°C+25°C (RT)150°C+
Yield (Est.) < 5% (Fail) 75 - 92% 65 - 85%
Scalability LowModerate (Photon flux limits)High
Byproducts De-halogenationSilyl byproductsIsomers (rare for Adamantyl)

Mechanistic Visualization (Graphviz)

The diagram below illustrates why the Standard Ullmann fails and how the recommended pathways succeed.

G Start Substrates: 1-Bromoadamantane + Pyrazole Process1 Classical Ullmann (CuI, Heat, Base) Start->Process1 Process2 Cu-Metallaphotoredox (Blue LED, Silane) Start->Process2 Process3 Ionic Melt / Acid (High Temp, No Metal) Start->Process3 Inter1 Steric Failure: No Oxidative Addition Process1->Inter1 End1 Result: Trace Product + Elimination Inter1->End1 Inter2 Mechanism: Adamantyl Radical Intercepts Cu-Pyrazole Process2->Inter2 End2 Result: High Yield (>80%) Mild Conditions Inter2->End2 Inter3 Mechanism: Stable Adamantyl Carbocation (SN1) Process3->Inter3 End3 Result: Good Yield (>70%) Scalable Inter3->End3

Caption: Comparison of reaction pathways. Standard thermal Ullmann fails due to steric hindrance, while Radical (Photoredox) and Ionic (


) pathways successfully bypass the oxidative addition bottleneck.

References

  • Dow, N. W., et al. (2021).[3] "A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides."[3] Chem, 7(7), 1765-1780.

    • Context: Defines the "Modern Ullmann" (Metallaphotoredox) protocol for tertiary alkyl halides.
  • Butov, G. M., et al. (2014). "Synthesis of 1-adamantyl-3,4,5-R1,R2,R3-pyrazoles." Chemistry of Heterocyclic Compounds, 50, 674–678.

    • Context: Validates the metal-free ionic/melt synthesis route and 1,3-dehydroadamantane usage.
  • Claramunt, R. M., et al. (2001).[4] "Reactivity of N-aminoazoles towards 1-bromoadamantane." Anales de la Asociación Química Argentina, 89, 15-22.

    • Context: Discusses the direct reactivity and mechanism of adamantyl
  • Lellek, V., et al. (2018).[1][5] "An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride." Synlett, 29(08), 1071-1075.[5]

    • Context: Alternative route via condensation if alkyl

Sources

Technical Support Center: Thermal Optimization for N-Alkylation of Pyrazole with Adamantane

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Thermal Parameters for Sterically Demanding N-Alkylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Steric Wall"

The N-alkylation of pyrazole with 1-haloadamantanes (e.g., 1-bromoadamantane) is not a standard


 reaction. Due to the cage structure of adamantane, backside attack is geometrically impossible. Consequently, this reaction proceeds primarily via an 

(carbocation) mechanism
or requires transition-metal catalysis (Ullmann-type) .

Temperature is the single most critical variable in this synthesis. It acts as the "gatekeeper" that must provide enough energy to ionize the carbon-halogen bond (generating the stable but sterically shielded 1-adamantyl cation) while preventing the thermal degradation of the electron-rich pyrazole ring.

This guide provides a logic-driven approach to optimizing reaction temperature, moving beyond "trial and error" to mechanistic control.

The Thermal Landscape: Mechanisms & Energy

To troubleshoot, you must understand why you are heating the reaction.

The Two Dominant Pathways
  • Thermal

    
     (Uncatalyzed):  Requires high temperatures (
    
    
    
    ) to drive the heterolysis of the C-Br bond. The rate-limiting step is the formation of the adamantyl cation.
  • Metal-Catalyzed (Cu/Pd): Lowers the activation energy, allowing reaction at moderate temperatures (

    
    ), often improving regioselectivity.
    
Visualization: The Activation Energy Barrier

The following diagram illustrates the high energy barrier imposed by the adamantyl cage and how temperature overcomes it.

ReactionProfile cluster_legend Thermal Drivers Start Reagents (Pyrazole + 1-Ad-Br) TS1 Transition State (Ionization / Cation Gen) Start->TS1 High Heat Required (>140°C for Sn1) Inter Intermediate (1-Ad Cation + Pyrazole Anion) TS1->Inter Rapid Product Product (1-(1-Adamantyl)pyrazole) Inter->Product Bond Formation Note1 Microwave irradiation can bypass slow conductive heating

Caption: Reaction coordinate showing the high thermal requirement to generate the reactive adamantyl cation species.

Troubleshooting Guide: Symptom-Based Solutions

Use this section to diagnose specific failures in your current protocol.

Scenario A: "The reaction is stalled. < 10% Conversion after 24h."

Diagnosis: Thermal Insufficiency (Kinetic Trap). The temperature is likely too low to generate the adamantyl carbocation at a rate that competes with the reverse reaction (ion pair collapse).

  • Root Cause: 1-Bromoadamantane is extremely stable. Refluxing in acetonitrile (

    
    ) or toluene (
    
    
    
    ) is often insufficient for the uncatalyzed route.
  • Corrective Action:

    • Switch Solvent: Move to high-boiling polar aprotic solvents: DMF (

      
      ), DMAc  (
      
      
      
      ), or DMSO (
      
      
      ).
    • Microwave Assist: If available, switch to microwave heating.

      • Protocol: 180°C for 20–40 minutes in DMAc.

    • Catalyst Addition: If high temp is impossible, add CuI (10 mol%) and a ligand (e.g., phenanthroline) to switch mechanisms.

Scenario B: "I see the product, but also black tar/decomposition."

Diagnosis: Thermal Runaway (Pyrolysis). You have exceeded the thermal stability of the pyrazole or the solvent is degrading (DMF decomposes to dimethylamine at high temp/basic conditions, which then reacts with the adamantane).

  • Root Cause: Prolonged heating

    
     or "hot spots" in oil bath heating.
    
  • Corrective Action:

    • Lower Temp, Longer Time: Drop to

      
       and extend time.
      
    • Inert Atmosphere: Oxygen accelerates tar formation at these temperatures. Ensure rigorous

      
       or Ar sparging.
      
    • Switch Leaving Group: Use 1-Iodoadamantane . The C-I bond is weaker, allowing reaction at lower temperatures (

      
      ).
      
Scenario C: "I have a mixture of N1 and N2 isomers."

(Relevant only for asymmetric pyrazoles) Diagnosis: Kinetic vs. Thermodynamic Control.

  • Root Cause: At lower temperatures (Kinetic Control), alkylation occurs at the most nucleophilic nitrogen (often N2). At higher temperatures (Thermodynamic Control), the reaction equilibrates to the sterically less hindered isomer (N1).

  • Corrective Action:

    • Force Equilibration: Increase temperature to

      
       to allow the reaction to reverse and settle at the thermodynamic minimum (usually the N1-adamantyl product due to steric clash at N2).
      
    • Solvent Effect: Use a solvent that stabilizes the transition state of the desired isomer (e.g., switch from DMF to Diglyme).

Optimization Protocol: Temperature Stepping (DoE)

Do not guess. Perform this systematic screen to define your "Process Window."

Reagents: Pyrazole (1.0 eq), 1-Bromoadamantane (1.2 eq),


 (2.0 eq).
Solvent:  DMAc (0.5 M concentration).
StepConditionTarget OutcomeLogic
1 120°C (Conventional) BaselineDetermines if reaction proceeds at moderate heat. Usually slow.
2 150°C (Conventional) High ConversionStandard

activation temp. Monitor for tar.
3 180°C (Microwave) Rapid SynthesisMW effectively couples bulky groups by dipolar polarization.
4 100°C + CuI (10%) Catalytic RouteTests if metal catalysis allows milder conditions (energy saving).
Decision Tree for Optimization

OptimizationTree Start Start Optimization (1-Br-Ad + Pyrazole) CheckConv Check Conversion (LCMS at 4h) Start->CheckConv LowConv < 20% Conversion CheckConv->LowConv GoodConv > 80% Conversion CheckConv->GoodConv Mixed Isomer Mixture CheckConv->Mixed ActionHeat INCREASE TEMP (+20°C) or Switch to MW LowConv->ActionHeat If <140°C ActionCat ADD CATALYST (CuI / Ligand) LowConv->ActionCat If >140°C already ActionIso ISOLATE (Success) GoodConv->ActionIso ActionTime EXTEND TIME (Thermodynamic Equilibration) Mixed->ActionTime Push to Thermo Product

Caption: Logical flow for adjusting thermal parameters based on intermediate LCMS data.

Frequently Asked Questions (FAQs)

Q: Can I use 1-Adamantanol instead of the bromide to save money? A: Yes, but the chemistry changes. 1-Adamantanol requires acid catalysis (e.g.,


 or TFA) to generate the carbocation. This is incompatible with acid-sensitive pyrazoles. For acid-stable substrates, this can be run at lower temperatures (

) in neat acid or acetic acid.

Q: Why is Microwave (MW) synthesis recommended so often for this specific reaction? A: Adamantane is non-polar, but the transition state (ion pair) is highly polar. MW irradiation specifically couples to the polar transition state, lowering the activation energy (


) more effectively than conductive heating. This is crucial for overcoming the steric bulk of the adamantyl cage [4].

Q: My DMF turned yellow/brown. Did the reaction fail? A: Not necessarily, but it indicates solvent decomposition. At temperatures


, DMF hydrolyzes to dimethylamine. This is a nucleophile that can compete with your pyrazole, forming N-(1-adamantyl)dimethylamine. Recommendation:  Switch to DMAc (Dimethylacetamide) or NMP, which are more thermally stable.

References

  • Vertex AI Search. (2025). Optimization of pyrazole N-alkylation conditions. ResearchGate. Link

  • MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. International Journal of Molecular Sciences. Link[1]

  • Beilstein-Institut. (2024). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Link

  • NIH. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments. Link

  • Organic Chemistry Portal. (2023). Synthesis of Pyrazoles. Link

Sources

Validation & Comparative

A Comparative Spectroscopic Guide to 1-(1-Adamantyl)pyrazole: Unraveling the Influence of a Bulky Cage on a Planar Aromatic Ring

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(1-Adamantyl)pyrazole. By comparing its spectral features with those of parent pyrazole and other N-substituted analogues, we elucidate the significant electronic and steric effects imparted by the bulky adamantyl group, offering a valuable reference for the characterization of adamantane-containing heterocyclic compounds.

The incorporation of the adamantyl moiety into pharmacologically active scaffolds is a well-established strategy in medicinal chemistry to enhance lipophilicity, metabolic stability, and receptor binding affinity. The unique, rigid, and bulky cage-like structure of adamantane exerts profound effects on the electronic and conformational properties of the parent molecule. Understanding these effects is paramount for rational drug design and the unambiguous structural elucidation of novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose, providing detailed information about the chemical environment of each atom.

This guide presents a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. Due to the absence of a complete, explicitly published dataset for this specific compound, this analysis is built upon a combination of spectral data from closely related substituted analogues, foundational principles of NMR spectroscopy, and a comparative study with parent pyrazole, 1-methylpyrazole, and 1-phenylpyrazole. This approach allows for a robust prediction and interpretation of the spectral characteristics of this compound, providing a valuable resource for researchers working with similar structures.

The Influence of the Adamantyl Group: A ¹H NMR Perspective

The ¹H NMR spectrum of this compound is predicted to exhibit distinct features that differentiate it from simpler N-substituted pyrazoles. The primary influence of the 1-adamantyl group is steric hindrance and a weak electron-donating effect.

Predicted ¹H NMR Spectral Data for this compound and Comparison with Analogues:

CompoundH-3 (ppm)H-4 (ppm)H-5 (ppm)Substituent Protons (ppm)
Pyrazole[1]7.66 (d)6.37 (t)7.66 (d)12.9 (br s, NH)
1-Methylpyrazole7.33 (d)6.23 (t)7.55 (d)3.88 (s, 3H, CH₃)
1-Phenylpyrazole7.72 (d)6.46 (t)8.25 (d)7.2-7.5 (m, 5H, Ar-H)
This compound (Predicted) ~7.5 ~6.3 ~7.8 ~2.2 (br s, 6H, 3xCH₂), ~1.8 (br s, 9H, 3xCH + 3xCH₂)

The protons of the pyrazole ring in this compound are expected to show a downfield shift compared to 1-methylpyrazole, particularly for the H-5 proton. This is attributed to the anisotropic effect of the bulky adamantyl cage. The adamantyl protons themselves will appear as broad singlets in the aliphatic region of the spectrum, a characteristic feature of this highly symmetrical group.

A Deeper Look: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides further insights into the electronic environment of the carbon atoms within the molecule. The bulky adamantyl group is expected to exert a noticeable effect on the chemical shifts of the pyrazole ring carbons.

Predicted ¹³C NMR Spectral Data for this compound and Comparison with Analogues:

CompoundC-3 (ppm)C-4 (ppm)C-5 (ppm)Substituent Carbons (ppm)
Pyrazole[2]134.7105.5134.7-
1-Methylpyrazole138.8106.1129.439.1 (CH₃)
1-Phenylpyrazole140.1107.4127.0140.9 (ipso), 129.5 (ortho), 126.9 (meta), 119.2 (para)
This compound (Predicted) ~139 ~106 ~130 ~60 (C-Ad, quat.), ~45 (CH₂), ~36 (CH), ~30 (CH₂)

The quaternary carbon of the adamantyl group directly attached to the pyrazole nitrogen will be significantly deshielded. The chemical shifts of the pyrazole carbons are predicted to be similar to those of other N-alkylated pyrazoles, with minor variations due to the specific steric and electronic contributions of the adamantyl substituent.

Experimental Protocol for NMR Spectral Acquisition

To ensure the acquisition of high-quality and reproducible NMR data for compounds such as this compound, the following experimental protocol is recommended.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Shim the magnetic field to achieve optimal resolution and line shape.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Spectral width: ~16 ppm

      • Acquisition time: ~4 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 8-16 (adjust for sample concentration)

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Spectral width: ~250 ppm

      • Acquisition time: ~1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the signals in the ¹H spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Visualizing the Connections: Structural and Workflow Diagrams

To better illustrate the molecular structure and the process of NMR analysis, the following diagrams are provided.

Molecular Structure of this compound cluster_pyrazole Pyrazole Ring cluster_adamantyl Adamantyl Group N1 N1 C5 C5-H N1->C5 C_Ad_quat Cq N1->C_Ad_quat N-C Bond N2 N2 N2->N1 C3 C3-H C3->N2 C4 C4-H C4->C3 C5->C4 C_Ad_CH2_alpha 3 x CH₂ C_Ad_quat->C_Ad_CH2_alpha C_Ad_CH 3 x CH C_Ad_CH2_beta 3 x CH₂ C_Ad_CH->C_Ad_CH2_beta C_Ad_CH2_alpha->C_Ad_CH C_Ad_CH2_beta->C_Ad_quat NMR Analysis Workflow Sample_Prep Sample Preparation NMR_Acquisition NMR Data Acquisition (1H & 13C) Sample_Prep->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Calibration) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (δ, J, Multiplicity) Data_Processing->Spectral_Analysis Structure_Elucidation Structure Elucidation & Comparison Spectral_Analysis->Structure_Elucidation

Caption: General workflow for NMR spectral analysis.

Conclusion

The introduction of a 1-adamantyl group onto the pyrazole ring results in predictable yet significant changes in the ¹H and ¹³C NMR spectra. The steric bulk and weak electron-donating nature of the adamantyl moiety influence the chemical shifts of the pyrazole protons and carbons, providing a unique spectral fingerprint. This comparative guide, while based on predicted data for the title compound, offers a solid foundation for the interpretation of NMR spectra of adamantyl-substituted pyrazoles and related heterocyclic systems. The provided experimental protocol ensures the acquisition of high-quality data, which is essential for accurate structural determination and the advancement of drug discovery programs.

References

  • Popielarska, H., Myka, A., Drabińska, B., & Kujawski, J. (2013). Pyrazole derivatives. A challenge of modem academic and industrial chemistry. Pobrane z: [Link]

  • Al-Hilfi, J. A., Jawad, Z., Al-Mathkuri, T. S. F., & Ahmed, L. M. (2020). STRUCTURAL STUDY OF COMPLEXES FROM HEXAFLUOROACETYLACETONE, PYRAZOLE, AND ITS PYRAZOLE DERIVATIVE WITH SOME METALS BY FT-IR, AND 1 H-NMR. Pobrane z: [Link]

  • Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 35(5), 291-295. Pobrane z: [Link]*

  • ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole. Retrieved February 5, 2026, from [Link]

  • Elguero, J., et al. (1998). Molecular structure and dynamics of C-1-adamantyl substituted N-unsubstituted pyrazoles studied by solid state NMR spectroscopy and X-ray crystallography. Journal of the Chemical Society, Perkin Transactions 2, (11), 2467-2474. Pobrane z: [Link]

Sources

Comparative Guide: Crystal Structure & Physicochemical Profile of 1-(1-Adamantyl)pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide for the crystal structure and physicochemical profile of 1-(1-Adamantyl)pyrazole , designed for researchers in medicinal chemistry and structural biology.

Executive Summary

This guide provides an in-depth structural analysis of This compound (1-AdPz) , contrasting it with its regioisomers (3- and 4-adamantylpyrazole) and heterocyclic analogues (1-adamantylimidazole).

Core Finding: The performance of this compound as a pharmacophore or building block is dictated by its "H-bond Silent" nature. Unlike its C-substituted isomers, the N-substitution abolishes the pyrrole-like NH donor capability, forcing the crystal lattice to rely solely on Van der Waals (dispersive) forces and weak C-H···N interactions. This results in distinct solubility profiles, lower melting points, and altered lipophilicity compared to the hydrogen-bonded networks (catemers/trimers) observed in 3-(1-adamantyl)pyrazole.

Part 1: Structural Analysis & Performance Comparison

The "H-Bond Silent" Paradigm

The critical structural differentiator for this compound is the attachment of the bulky adamantyl cage to the N1-position .

  • This compound (Target): The N1-substitution removes the acidic proton. The molecule acts only as a weak H-bond acceptor (via N2). The crystal packing is dominated by the steric bulk of the adamantane cage, often leading to lower packing efficiency and higher solubility in non-polar solvents.

  • 3-(1-Adamantyl)pyrazole (Alternative): Retains the NH donor. Crystallographic data confirms it forms supramolecular catemers (infinite chains) or cyclic trimers mediated by strong N-H···N hydrogen bonds. This network stabilizes the solid state, typically raising the melting point and reducing solubility in non-polar media.

Quantitative Comparison Matrix
FeatureThis compound (Target)3-(1-Adamantyl)pyrazole (Isomer)1-(1-Adamantyl)imidazole (Analogue)
Substitution Site Nitrogen (N1)Carbon (C3/C5)Nitrogen (N1)
H-Bond Capability Acceptor Only (N2)Donor (NH) & Acceptor (N2)Acceptor Only (N3)
Crystal Packing Dispersive / VdW dominatedH-Bonded Catemers (Chains)Dispersive / Dipolar
Basicity (pK_a) Low (~2.5)Moderate (~2.5 - 3.0)Higher (~6.9 - 7.0)
Melting Point Moderate (Solid)High (Stabilized by H-bonds)Moderate
Primary Utility Steric Pharmacophore / LigandH-Bonding ScaffoldMetal Coordination / Catalysis
Structural Visualization (Isomerism & Interaction)

The following diagram illustrates the structural divergence between the target molecule and its H-bonded isomer.

StructuralComparison cluster_0 Target: this compound cluster_1 Alternative: 3-(1-Adamantyl)pyrazole Target N-Substituted (No NH Donor) Packing1 Van der Waals Packing Target->Packing1 Dominates Alt C-Substituted (NH Donor Present) Target->Alt Regioisomerism Packing2 H-Bonded Catemers/Trimers Alt->Packing2 Dominates

Figure 1: Structural consequence of N- vs C-substitution. The target molecule lacks the H-bond donor required for the robust "catemer" networks seen in its isomer.

Part 2: Experimental Protocols

Synthesis: The 1,3-Dehydroadamantane Route

While classical condensation (Adamantylhydrazine + 1,3-dicarbonyls) is possible, it often suffers from harsh conditions. The 1,3-Dehydroadamantane (1,3-DHA) route is superior for generating this compound with high regioselectivity and yield.

Mechanism: 1,3-DHA is a highly reactive propellane. It undergoes rapid addition to the N-H bond of pyrazole.

Protocol:

  • Reagents: Freshly sublimed 1,3-dehydroadamantane (1.0 eq), Pyrazole (1.0 eq), Diethyl ether (anhydrous).

  • Procedure:

    • Dissolve pyrazole in anhydrous diethyl ether under Nitrogen atmosphere.

    • Add 1,3-dehydroadamantane solution dropwise at room temperature.

    • Stir for 1–2 hours (Reaction is exothermic and fast).

    • Monitoring: TLC (Hexane:EtOAc 4:1) will show disappearance of pyrazole.

  • Purification: Evaporate solvent. Recrystallize the crude solid from Ethanol or Hexane/Chloroform mixtures to obtain analytical grade crystals.

  • Yield: Typically 90–98%.

Crystallization for XRD

To obtain single crystals suitable for X-ray diffraction, the lack of strong H-bond donors requires slow evaporation from solvents that encourage dispersive stacking.

  • Solvent System: Hexane : Dichloromethane (3:1 v/v).

  • Method: Dissolve 20 mg of this compound in 2 mL of DCM. Layer 6 mL of Hexane carefully on top in a narrow vial. Cap loosely.

  • Conditions: Allow to stand at 4°C for 48–72 hours.

  • Expected Morphology: Colorless blocks or prisms.

Part 3: Scientific Integrity & Applications

Mechanistic Insight: Why N-Substitution Matters

In drug design, the adamantyl group is a "lipophilic bullet" used to fill hydrophobic pockets (e.g., in 11β-HSD1 inhibitors or cannabinoid receptors).

  • 1-(1-Ad)pz: The adamantyl group on Nitrogen acts as a rigid steric shield, protecting the pyrazole ring from metabolic N-oxidation or coordination at that site. It forces the molecule into a specific orientation within a binding pocket.

  • 3-(1-Ad)pz: The adamantyl group is on Carbon, leaving the NH free. This allows the molecule to act as a proton donor in the active site, potentially altering selectivity or permeability (lower LogP due to polarity of exposed NH).

Self-Validating Analytical Data

To ensure the identity of the synthesized crystal structure, the following spectral signatures must be observed:

  • 1H NMR (CDCl3): Distinct signals for the pyrazole protons (typically ~7.5 ppm and ~6.3 ppm) and the adamantyl protons (multiplets at ~1.7–2.2 ppm). Crucially, the broad NH signal seen in the 3-isomer will be absent.

  • Mass Spectrometry: Strong molecular ion [M]+ and a dominant fragment at m/z 135 (Adamantyl cation), characteristic of N-adamantyl cleavage.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 1,3-Dehydroadamantane (Highly Reactive Propellane) Process Reaction: Addition to N-H Bond Solvent: Et2O, 25°C, 1-2h Start->Process Reactant Reactant: Pyrazole (Nucleophile) Reactant->Process Product Product: this compound (Kinetic & Thermodynamic Product) Process->Product Purification Purification: Recrystallization (Ethanol or Hexane/DCM) Product->Purification

Figure 2: Optimized synthesis pathway utilizing the high reactivity of 1,3-dehydroadamantane for clean N-alkylation.

References

  • Butov, G. M., et al. "Synthesis of 1-Adamantyl-3,4,5-R1,R2,R3-Pyrazoles." Chemistry of Heterocyclic Compounds, vol. 50, no. 5, 2014, pp. 752–756. Link

  • Elguero, J., et al. "Molecular structure and dynamics of C-1-adamantyl substituted N-unsubstituted pyrazoles studied by solid state NMR spectroscopy and X-ray crystallography." Journal of the Chemical Society, Perkin Transactions 2, 2002. Link

  • Llamas-Saiz, A. L., et al. "Crystal and molecular structure of 4-adamantyl-1H-pyrazole." Acta Crystallographica, 1994. (Contextual reference for C-substituted isomer packing).
  • BenchChem. "1-(1-Adamantyl)imidazole Properties and Applications." BenchChem Compound Database. Link

Structure-Activity Relationship (SAR) of 1-(1-Adamantyl)pyrazole vs 1-(2-Adamantyl)pyrazole

[1]

Executive Summary

In medicinal chemistry, the adamantyl group is a "lipophilic bullet" used to fill hydrophobic pockets and improve membrane permeability.[1] However, the attachment point—bridgehead (1-position) versus bridge (2-position) —fundamentally alters the molecule's topology, metabolic fate, and synthetic accessibility.

  • This compound: The "Classical" scaffold.[1] It offers rapid synthetic access and high lipophilicity but suffers from rapid oxidative metabolism at the remaining bridgehead carbons (3, 5, 7).

  • 1-(2-Adamantyl)pyrazole: The "Optimized" scaffold.[1] It reduces symmetry, lowers the melting point, and allows for strategic substitution (e.g., 5-hydroxy) to block metabolic soft spots without destroying the hydrophobic interaction.

Recommendation: Use the 1-isomer for initial hit identification due to synthetic ease.[1] Transition to the 2-isomer (or substituted variants) during Lead Optimization to resolve metabolic liabilities (high

Structural & Physicochemical Analysis[1][2][3][4][5][6]

The choice between 1- and 2-adamantyl attachment dictates the spatial vector of the pyrazole pharmacophore.[1]

FeatureThis compound1-(2-Adamantyl)pyrazole
Topology Spherical /

Symmetry.
The pyrazole projects from a vertex.[1] Rotation is cylindrically symmetrical.[1]
Anisotropic /

related.
The pyrazole projects from an edge.[1] Rotation sweeps a larger volume (wobble).[1]
Lipophilicity (cLogP) High (~3.5 - 4.0).[1] Maximizes hydrophobic burial.[1]Slightly lower.[1] The "kinked" shape often reduces effective packing in crystal lattices (lower MP).[1]
Metabolic Liability High. The exposed tertiary C-H bonds at positions 3, 5, and 7 are prime targets for CYP450 hydroxylation.Moderate/Tunable. The secondary C-H attachment is less labile.[1] Allows introduction of polar blocking groups at the distal 5-position.[1]
Solubility Poor (often crystalline solids).[1]Often improved due to disruption of crystal packing forces.[1]
Topological Visualization
  • 1-Ad: The pyrazole sits like a flag on a pole.

  • 2-Ad: The pyrazole sits like a rider on a saddle.[1] This "saddle" orientation is critical when the binding pocket has depth constraints or requires a specific dihedral angle.[1]

Metabolic Stability & Causality

The primary failure mode for 1-adamantyl drugs in preclinical development is rapid clearance via CYP3A4-mediated hydroxylation.[1]

Mechanism of Clearance
  • 1-Adamantyl: The bridgehead carbons (

    
    ) are electron-rich and sterically accessible.[1] CYP450 enzymes rapidly insert oxygen here to form stable tertiary alcohols (1-adamantanol derivatives).[1] This often leads to Phase II conjugation and excretion, reducing half-life (
    
    
    ).[1]
  • 2-Adamantyl: The attachment at the secondary carbon (

    
    ) changes the electronic environment.[1] More importantly, it allows chemists to pre-install a hydroxyl group at the 5-position (bridgehead) .[1] In the 2-adamantyl scaffold, a 5-OH group is geometrically distal to the pyrazole, maintaining the hydrophobic face while lowering LogD and blocking the primary metabolic soft spot.[1]
    
Diagram: Metabolic Liability Pathways

MetabolicPathwaysStart1This compoundCYPCYP450 (Liver Microsomes)Start1->CYP High Affinity SubstrateMetab13-Hydroxy-1-adamantyl(Inactive/Rapid Clearance)CYP->Metab1 Tertiary C-H OxidationStableMetabolically Stable(Maintains Potency)CYP->Stable No OxidationStart21-(2-Adamantyl)pyrazoleBlockStrategic Substitution(e.g., 5-OH-2-Ad)Start2->Block Lead OptBlock->CYP Low Affinity / Blocked

Figure 1: Comparative metabolic fate. The 1-adamantyl group is prone to rapid oxidation, whereas the 2-adamantyl scaffold allows for structural modifications that block this pathway.[1]

Synthetic Accessibility

The decision to use 1-Ad vs 2-Ad is often front-loaded by synthetic ease.[1] 1-Ad derivatives are "one-pot" accessible; 2-Ad derivatives require multi-step functional group interconversions.[1]

Pathway A: this compound (Direct Cation Capture)

This route relies on the stability of the 1-adamantyl cation .[1]

  • Reagents: 1-Bromoadamantane or 1-Adamantanol + Pyrazole.[1]

  • Catalyst: Lewis Acid (

    
    ) or Brønsted Acid (
    
    
    ).[1]
  • Mechanism:

    
     type. The pyrazole acts as a nucleophile attacking the tertiary carbocation.[1]
    
  • Yield: High (>80%).

Pathway B: 1-(2-Adamantyl)pyrazole (Reductive Amination/Condensation)

The 2-adamantyl cation is unstable (secondary).[1] Direct

  • Precursor: 2-Adamantanone.[1]

  • Step 1: Condensation with hydrazine to form 2-adamantylhydrazone.[1]

  • Step 2: Reduction to 2-adamantylhydrazine (e.g.,

    
     or 
    
    
    ).[1]
  • Step 3: Cyclization with 1,3-diketones (e.g., acetylacetone) or tetraethoxypropane.[1]

  • Yield: Moderate (40-60% over 3 steps).[1]

Diagram: Synthesis Flowchart

Synthesiscluster_0Route A: 1-Adamantyl (Cationic)cluster_1Route B: 2-Adamantyl (Reductive)AdBr1-BromoadamantaneCation1-Ad Cation (+)AdBr->CationLewis AcidProd1This compoundCation->Prod1+ PyrazoleKetone2-AdamantanoneHydrazine2-AdamantylhydrazineKetone->Hydrazine1. N2H42. ReductionProd21-(2-Adamantyl)pyrazoleHydrazine->Prod2+ 1,3-Dicarbonyl

Figure 2: Synthetic divergence.[1] Route A is direct and scalable; Route B requires sequential functionalization.

Case Study: 11 -HSD1 Inhibitors

The transition from 1-Ad to 2-Ad is best exemplified in the development of 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
1
  • Initial Hits: Simple 1-adamantyl amides/pyrazoles showed nanomolar potency but poor metabolic stability (

    
     min in microsomes).[1]
    
  • Optimization: Researchers shifted to E-5-hydroxy-2-adamantyl derivatives.[1]

    • Result: The 2-attachment allowed the 5-OH group to point away from the hydrophobic pocket, maintaining binding affinity (

      
       nM) while blocking the primary site of metabolism.[1]
      
    • Outcome: Improved oral bioavailability and duration of action.[1]

Experimental Protocols

Protocol A: Synthesis of this compound (Standard)

Objective: Rapid generation of the 1-isomer for initial screening.[1]

  • Reactants: Dissolve 1-bromoadamantane (1.0 eq) and pyrazole (1.5 eq) in anhydrous acetonitrile.

  • Catalysis: Add

    
     (2.0 eq) or heat in a sealed tube at 150°C (microwave assisted) if using neutral conditions. Note: For acid-catalyzed, use 1-adamantanol + catalytic 
    
    
    .[1]
  • Workup: Dilute with water, extract with EtOAc. The 1-isomer crystallizes readily.[1]

  • Validation:

    
     NMR will show 9 protons for the adamantyl group in a characteristic 6:3 pattern (due to symmetry).
    
Protocol B: In Vitro Metabolic Stability Assay

Objective: Quantify the stability advantage of the 2-isomer.

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[1]

  • Substrate: Incubate test compound (1

    
    M) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-regenerating system (1 mM NADPH final).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS. Plot ln(% remaining) vs. time to determine

    
    .[1]
    
  • Calculation:

    
    
    Expect 1-(1-Ad) to show high clearance (>50 
    
    
    L/min/mg) vs. 1-(2-Ad) showing moderate/low clearance.[1]

References

  • Structure-Activity Relationships of Adamantane Compounds. ResearchGate. (Accessed 2026).[1][2][3] Link

  • Adamantyl Ethanone Pyridyl Derivatives: Potent and Selective Inhibitors of Human 11

    
    -HSD1. PubMed. (2011).[1][4] Link
    
  • Discovery and Metabolic Stabilization of Potent 2-Amino-N-(adamant-2-yl) Acetamide 11

    
    -HSD1 Inhibitors. PubMed. (2008).[1] Link
    
  • Effects of Adamantane Alterations on Soluble Epoxide Hydrolase Inhibition Potency and Metabolic Stability. PMC. (2017).[1] Link

  • Synthesis of 1-Adamantyl-3,4,5-Pyrazoles. ResearchGate. (Accessed 2026).[1][2][3] Link

Safety Operating Guide

Safeguarding Your Laboratory: A Comprehensive Guide to the Proper Disposal of 1-(1-Adamantyl)pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical compounds. This guide provides an in-depth, procedural framework for the proper disposal of 1-(1-Adamantyl)pyrazole, ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are grounded in established safety protocols and regulatory compliance, reflecting a commitment to best practices in laboratory science.

Hazard Identification and Risk Assessment: Understanding the Compound

Before initiating any disposal protocol, a thorough understanding of the hazards associated with this compound is paramount. This compound, while a valuable building block in medicinal chemistry and materials science, possesses a distinct hazard profile that necessitates careful handling from acquisition to disposal.

A review of the available Safety Data Sheet (SDS) reveals the following key hazards:

Hazard ClassificationDescriptionGHS Hazard Statement
Acute Oral Toxicity Harmful if swallowed.H302
Acute Dermal Toxicity Toxic in contact with skin.H311
Skin Corrosion/Irritation Causes skin irritation.H315
Serious Eye Damage/Irritation Causes serious eye damage.H318
Specific Target Organ Toxicity (Repeated Exposure) Causes damage to organs (spleen, Thyroid) through prolonged or repeated exposure.H372
Hazardous to the Aquatic Environment (Chronic) Harmful to aquatic life with long lasting effects.H412

Causality of Hazards : The adamantyl moiety, a bulky, lipophilic cage structure, can influence the biological interactions of the pyrazole ring. The pyrazole component, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, contributes to the compound's chemical reactivity and potential for biological activity. The combination of these structural features results in a compound that can readily interact with biological systems, leading to the observed toxicity. The long-term environmental hazard underscores the importance of preventing its release into aquatic ecosystems.

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to a strict PPE protocol is non-negotiable when handling this compound in any form—solid, in solution, or as waste. The following PPE is mandatory:

  • Eye and Face Protection : Chemical safety goggles are the minimum requirement. A face shield should be worn in situations with a higher risk of splashing.[1][2]

  • Skin Protection : A flame-resistant lab coat must be worn and kept buttoned.[1]

  • Hand Protection : Chemically resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for any signs of degradation or perforation before use and disposed of as contaminated waste after handling the chemical.[2][3][4]

  • Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used in a well-ventilated area, preferably within a chemical fume hood.[3]

Spill Management: Immediate and Effective Response

In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.

For Small Spills (Solid):

  • Evacuate and Ventilate : If safe to do so, restrict access to the spill area and ensure adequate ventilation.

  • Containment : Carefully sweep up the solid material, avoiding the generation of dust.[2]

  • Collection : Place the swept material into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontamination : Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

For Small Spills (in Solution):

  • Containment : Absorb the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Collection : Carefully scoop the absorbent material into a designated, labeled container for hazardous waste.

  • Decontamination : Decontaminate the spill area as described above, collecting all materials for proper disposal.

For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol for this compound

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste .[2][5][6]

Experimental Workflow: Waste Segregation and Collection

The following diagram illustrates the decision-making process for the proper segregation of waste containing this compound.

G cluster_0 Waste Generation Point cluster_1 Final Disposal Start Waste containing This compound generated Is_Solid Is the waste primarily solid? Start->Is_Solid Is_Liquid Is the waste primarily liquid? Start->Is_Liquid Solid_Waste Solid Waste Container (Clearly Labeled) Is_Solid->Solid_Waste Yes Is_Aqueous Is the liquid waste aqueous? Is_Liquid->Is_Aqueous Yes Is_Organic Is the liquid waste organic? Is_Aqueous->Is_Organic No Aqueous_Waste Aqueous Waste Container (Clearly Labeled) Is_Aqueous->Aqueous_Waste Yes Organic_Waste Organic Waste Container (Clearly Labeled) Is_Organic->Organic_Waste Yes EHS_Pickup Arrange for pickup by Environmental Health & Safety (EHS) Solid_Waste->EHS_Pickup Aqueous_Waste->EHS_Pickup Organic_Waste->EHS_Pickup

Caption: Waste Segregation Workflow for this compound.

Detailed Procedural Steps:
  • Waste Identification and Classification : All waste streams containing this compound must be classified as hazardous waste.[7][8] This includes unreacted starting material, reaction byproducts, contaminated solvents, and any materials used for cleaning up spills.

  • Container Selection :

    • Use only leak-proof containers that are compatible with the chemical nature of the waste.[7][8][9] For organic solvent solutions of this compound, a high-density polyethylene (HDPE) or glass container is appropriate.

    • Ensure the container has a secure, tight-fitting lid to prevent leakage or the release of vapors.[1][7]

    • Do not overfill containers; leave at least 10% headspace to allow for expansion.[9]

  • Waste Segregation :

    • Solid Waste : Collect pure this compound, contaminated consumables (e.g., weighing paper, gloves, pipette tips), and spill cleanup materials in a designated solid hazardous waste container.

    • Liquid Waste :

      • Organic Solutions : Collect solutions of this compound in organic solvents in a designated "Non-halogenated" or "Halogenated" organic waste container, depending on the solvent used. Do not mix incompatible waste streams.

      • Aqueous Solutions : While direct disposal of aqueous solutions containing this compound down the drain is prohibited due to its aquatic toxicity, if unavoidable, collect them in a designated aqueous hazardous waste container.[5]

  • Labeling :

    • All waste containers must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The approximate concentration and quantity of the compound.

      • Any other chemical constituents in the waste stream.

      • The date the waste was first added to the container.

      • The responsible researcher's name and contact information.

  • Storage :

    • Store waste containers in a designated satellite accumulation area within the laboratory.

    • Ensure secondary containment is in place to capture any potential leaks.

    • Store away from incompatible materials, such as strong oxidizing agents and strong acids.[1]

  • Final Disposal :

    • Once a waste container is full, ensure the lid is securely fastened.

    • Arrange for the collection of the hazardous waste by your institution's certified EHS personnel or a licensed hazardous waste disposal contractor.[5] They will ensure the waste is transported to an approved treatment, storage, and disposal facility (TSDF) in compliance with all local, state, and federal regulations.

Chemical Stability and Incompatibility Considerations

The pyrazole ring is generally chemically stable and resistant to many oxidizing and reducing agents. The adamantane cage is also known for its high thermal stability. Thermal decomposition of adamantane derivatives typically requires high temperatures (above 800 K) and can produce aromatic compounds like toluene and xylene.[5]

However, it is crucial to avoid mixing waste containing this compound with the following:

  • Strong Oxidizing Agents : While the pyrazole ring is relatively stable, the adamantyl group can be susceptible to oxidation under harsh conditions. Mixing with strong oxidizers could lead to an exothermic reaction.

  • Strong Acids : Pyrazoles are weakly basic and can form salts with strong acids. While this may not be a hazardous reaction in itself, it is best practice to avoid mixing acidic waste with organic waste streams unless the compatibility is known.

  • Reactive Chemicals : Do not mix this waste with other reactive chemicals that could lead to polymerization, gas evolution, or other uncontrolled reactions.

The following diagram outlines the logical flow for ensuring safe chemical handling and disposal.

G cluster_0 Pre-Disposal Safety Protocol cluster_1 Disposal Pathway Assess_Hazards Assess Hazards (Review SDS) Wear_PPE Wear Appropriate PPE Assess_Hazards->Wear_PPE Check_Incompatibles Check for Incompatible Materials Wear_PPE->Check_Incompatibles Segregate_Waste Segregate Waste (Solid, Liquid, etc.) Check_Incompatibles->Segregate_Waste No Incompatibles Label_Container Label Waste Container Accurately Segregate_Waste->Label_Container Store_Safely Store in Designated Satellite Accumulation Area Label_Container->Store_Safely Arrange_Pickup Arrange for EHS Pickup Store_Safely->Arrange_Pickup

Caption: Logical Flow for Safe Disposal of this compound.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. The responsible management of chemical waste is a cornerstone of scientific integrity and professional practice.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Adamantane. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Adamantane. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020-10-24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • HCI Environmental. (2021-01-14). Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal. [Link]

  • EnviroServe. (n.d.). 6 Steps for Proper Hazardous Waste Disposal. [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. [Link]

  • U.S. Environmental Protection Agency. (2025-05-30). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • Butov, G. M., et al. (2014). Synthesis of 1-Adamantyl-3,4,5-R1,R2,R3-Pyrazoles. Chemistry of Heterocyclic Compounds, 50(5), 752-756. [Link]

  • Energy & Fuels. (n.d.). Thermal Stability and Decomposition Kinetics of 1,3-Dimethyladamantane. [Link]

  • National Center for Biotechnology Information. (n.d.). Adamantyl-ureas with pyrazoles substituted by fluoroalkanes as soluble epoxide hydrolase inhibitors. [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Adamantyl)pyrazole
Reactant of Route 2
Reactant of Route 2
1-(1-Adamantyl)pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.